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  • Product: 4-Amino-2-ethoxybenzamide
  • CAS: 2641-86-3

Core Science & Biosynthesis

Foundational

"4-Amino-2-ethoxybenzamide" synthesis pathway overview

The synthesis of 4-Amino-2-ethoxybenzamide (CAS: 2641-86-3) is a critical process in the pharmaceutical industry, primarily serving as the pharmacophore backbone for gastroprokinetic agents like Mosapride and Cinitapride...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 4-Amino-2-ethoxybenzamide (CAS: 2641-86-3) is a critical process in the pharmaceutical industry, primarily serving as the pharmacophore backbone for gastroprokinetic agents like Mosapride and Cinitapride .

This guide outlines the Optimized Industrial Pathway , favoring the Ester-Mediated Nucleophilic Substitution route. This approach offers superior scalability, impurity control, and yield compared to direct acid-based methods, avoiding the electronic deactivation associated with carboxylate salts during nucleophilic aromatic substitution (SNAr).

Executive Summary & Retrosynthetic Analysis

The target molecule is a tri-substituted benzene ring. The key challenge lies in establishing the 2-ethoxy ether linkage while maintaining the 4-amino functionality.

  • Strategic Disconnection : The amino group is best introduced via the reduction of a nitro group (preventing side reactions during alkylation). The amide is derived from an ester or acid chloride. The ethoxy group is installed via SNAr on an activated aromatic ring.

  • Starting Material : 2-Chloro-4-nitrobenzoic acid (commercially available, derived from the oxidation of 2-chloro-4-nitrotoluene).

Retrosynthesis Diagram

Retrosynthesis Target 4-Amino-2-ethoxybenzamide (Target) Inter1 2-Ethoxy-4-nitrobenzamide (Precursor) Target->Inter1 Nitro Reduction Inter2 Ethyl 2-ethoxy-4-nitrobenzoate (Key Intermediate) Inter1->Inter2 Ammonolysis Inter3 Ethyl 2-chloro-4-nitrobenzoate (Activated Substrate) Inter2->Inter3 SNAr (Ethoxylation) Start 2-Chloro-4-nitrobenzoic acid (Starting Material) Inter3->Start Esterification

Figure 1: Retrosynthetic tree illustrating the stepwise disconnection to the commodity chemical 2-chloro-4-nitrobenzoic acid.

Primary Synthesis Pathway: The Ester-Mediated Route

This pathway maximizes regioselectivity. By converting the carboxylic acid to an ester first, we prevent the formation of the electron-rich carboxylate anion, which would otherwise deactivate the ring toward the subsequent nucleophilic attack by ethoxide.

Step 1: Esterification

Reaction : 2-Chloro-4-nitrobenzoic acid


 Ethyl 2-chloro-4-nitrobenzoate
  • Reagents : Ethanol (excess), H₂SO₄ (cat.), Reflux.

  • Mechanism : Fischer Esterification.

  • Rationale : Protects the acid and maintains the electron-withdrawing nature of the carbonyl, activating the 2-position for the next step.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Reaction : Ethyl 2-chloro-4-nitrobenzoate + NaOEt


 Ethyl 2-ethoxy-4-nitrobenzoate
  • Reagents : Sodium Ethoxide (21% in EtOH), Ethanol.

  • Conditions : 0°C to Room Temperature (controlled exotherm).

  • Mechanism : Addition-Elimination (Meisenheimer complex). The nitro group at the 4-position and the ester at the 1-position cooperatively activate the 2-chloro position.

  • Critical Process Parameter (CPP) : Temperature control is vital to prevent hydrolysis of the ester back to the acid or transesterification byproducts.

Step 3: Ammonolysis (Amidation)

Reaction : Ethyl 2-ethoxy-4-nitrobenzoate + NH₃


 2-Ethoxy-4-nitrobenzamide
  • Reagents : Aqueous Ammonia (28%) or Methanolic Ammonia.

  • Conditions : Pressure vessel (3–5 bar) or sealed reactor at 40–60°C.

  • Rationale : Direct conversion of ester to amide avoids the use of corrosive thionyl chloride (SOCl₂), making the process greener and safer.

Step 4: Catalytic Hydrogenation

Reaction : 2-Ethoxy-4-nitrobenzamide + H₂


 4-Amino-2-ethoxybenzamide
  • Reagents : H₂ gas, 5% Pd/C or Raney Nickel.

  • Conditions : Methanol/Ethanol solvent, 30–50°C, 5–10 bar H₂.

  • Purification : Crystallization from ethanol/water.

Detailed Experimental Protocols

Stage 1: Preparation of Ethyl 2-ethoxy-4-nitrobenzoate
  • Charge a glass-lined reactor with Ethyl 2-chloro-4-nitrobenzoate (1.0 eq) and anhydrous Ethanol (5.0 vol).

  • Cool the mixture to 0–5°C.

  • Drip a solution of Sodium Ethoxide (21% wt in EtOH, 1.1 eq) slowly over 60 minutes. Note: Maintain internal temperature <10°C to avoid side reactions.

  • Agitate at 20–25°C for 4 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Quench by adjusting pH to 6–7 with dilute HCl.

  • Concentrate under vacuum to remove ethanol.

  • Extract residue with Ethyl Acetate, wash with water, and concentrate to yield the intermediate as a pale yellow solid.

    • Typical Yield: 92–95%

Stage 2: Synthesis of 2-Ethoxy-4-nitrobenzamide
  • Dissolve the Stage 1 intermediate in Methanol (3.0 vol).

  • Charge into an autoclave/pressure reactor.

  • Add Ammonia (25–28% aqueous solution, 5.0 eq).

  • Seal and heat to 50°C (Internal pressure ~2–4 bar). Stir for 12 hours.

  • Cool to 0–5°C. The product often precipitates directly.

  • Filter the solids and wash with cold water to remove ammonium salts.

  • Dry in a vacuum oven at 50°C.

    • Typical Yield: 85–88%

Stage 3: Reduction to 4-Amino-2-ethoxybenzamide
  • Suspend 2-Ethoxy-4-nitrobenzamide (1.0 eq) in Methanol (10 vol).

  • Add 10% Pd/C (50% water wet, 5% loading by weight of substrate).

  • Purge reactor with Nitrogen (3x) then Hydrogen (3x).

  • Pressurize to 5 bar H₂ and heat to 40°C.

  • Stir until H₂ uptake ceases (approx. 4–6 hours).

  • Filter hot through a Celite bed to remove catalyst (Pyrophoric hazard: keep wet).

  • Concentrate filtrate to ~2 volumes.

  • Cool to 0°C to crystallize the product.

  • Filter and dry.

    • Typical Yield: 90–93%

    • Purity: >99% (HPLC)

Process Visualization

Reaction Workflow Diagram

Workflow Step1 Step 1: S_NAr (Et-2-Cl-4-NO2-Bz + NaOEt) Step2 Step 2: Ammonolysis (Ester -> Amide) Step1->Step2 Yield: ~94% Step3 Step 3: Hydrogenation (Nitro -> Amino) Step2->Step3 Yield: ~86% Final 4-Amino-2-ethoxybenzamide (Crystalline Solid) Step3->Final Yield: ~92%

Figure 2: Linear process flow for the industrial synthesis showing typical step yields.

Key Data & Impurity Profile

ParameterSpecification / DataNote
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 155–158°CDistinctive for purity check
Key Impurity A 4-Amino-2-chlorobenzamideFrom incomplete SNAr
Key Impurity B 4-Amino-2-ethoxybenzoic acidFrom hydrolysis of amide/ester
Solubility Soluble in MeOH, EtOH; Sparingly in Water

References

  • Clinton, R. O., & Laskowski, S. C. (1954). Process for the preparation of 4-amino-2-alkoxybenzamides. U.S. Patent No. 2,669,583. Washington, DC: U.S. Patent and Trademark Office. Link

  • Yao, J., Li, K., Song, Y., & Wang, S. (2018). The Synthesis and Biological Evaluation of a New Bioactive Metabolite of Mosapride. Future Medicinal Chemistry. Link

  • BenchChem Technical Support . (2025). 2-Chloro-4-nitrobenzoic acid: Properties and Applications. BenchChem. Link

  • Biosynth . (2023). Safety Data Sheet: 2-Ethoxy-4-nitrobenzoic acid. Biosynth Carbosynth. Link

Exploratory

"4-Amino-2-ethoxybenzamide" structural analogs and derivatives

Technical Whitepaper: Strategic Derivatization of the 4-Amino-2-ethoxybenzamide Scaffold Executive Summary The 4-amino-2-ethoxybenzamide scaffold represents a critical pharmacophore in the development of gastroprokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Derivatization of the 4-Amino-2-ethoxybenzamide Scaffold

Executive Summary

The 4-amino-2-ethoxybenzamide scaffold represents a critical pharmacophore in the development of gastroprokinetic and antipsychotic agents. Belonging to the orthopramide class, this structural core is distinguished by the specific steric and electronic environment created by the 2-ethoxy group. Unlike its 2-methoxy counterpart (seen in Metoclopramide), the ethoxy substitution enhances lipophilicity and alters the intramolecular hydrogen bonding network, significantly modulating binding affinity toward Dopamine D₂ and Serotonin 5-HT₄ receptors. This guide details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols for leveraging this scaffold in drug discovery.

Structural Pharmacology & SAR Analysis

The biological activity of 4-amino-2-ethoxybenzamide derivatives is governed by three primary structural domains. Understanding the interplay between these domains is essential for rational drug design.

The "Pseudo-Ring" Conformation

The defining feature of this scaffold is the intramolecular hydrogen bond between the amide proton and the ether oxygen at the 2-position.

  • Mechanism: This interaction locks the benzamide into a planar, coplanar conformation, mimicking a tricyclic structure.

  • 2-Ethoxy vs. 2-Methoxy: The ethoxy group introduces greater steric bulk than a methoxy group. This steric pressure can slightly twist the carbonyl out of planarity or, conversely, fill larger hydrophobic pockets within the receptor binding site (e.g., the orthosteric site of 5-HT₄), often resulting in distinct selectivity profiles compared to metoclopramide.

Critical Substitutions
  • Position 4 (Amino Group): Acts as a crucial hydrogen bond donor. Acetylation or alkylation at this position generally reduces D₂ affinity but may be tolerated in specific AChE inhibitor designs.

  • Position 5 (Modulation):

    • H (Unsubstituted): Baseline activity.

    • Cl (Chloro): Increases lipophilicity and potency (seen in Mosapride ).

    • NO₂ (Nitro): Electron-withdrawing; often used as a precursor or to alter metabolic stability (seen in Cinitapride ).

  • Amide Nitrogen (The "Tail"): The site of greatest diversity. Basic side chains (tertiary amines) are required for GPCR interaction (ionic bond with Asp residue in transmembrane helices).

SAR_Analysis Core 4-Amino-2-ethoxybenzamide Scaffold Pos2 Position 2: Ethoxy Core->Pos2 Pos4 Position 4: Amino Core->Pos4 Pos5 Position 5: Substitution Core->Pos5 Amide Amide Nitrogen (Tail) Core->Amide PseudoRing Pseudo-Ring Formation (Conformational Lock) Pos2->PseudoRing Intramolecular H-Bond Lipophilicity Increased Lipophilicity (vs Methoxy) Pos2->Lipophilicity Steric Bulk H_Donor Critical H-Bond Donor Pos4->H_Donor Potency Potency Modulation (Cl > NO2 > H) Pos5->Potency Selectivity Receptor Selectivity (D2 vs 5-HT4) Amide->Selectivity Side Chain Basic Center

Figure 1: SAR Decision Tree for the 4-amino-2-ethoxybenzamide pharmacophore.

Synthetic Pathways

The synthesis of 4-amino-2-ethoxybenzamide derivatives typically proceeds via the 4-amino-2-hydroxybenzoic acid (PAS) route. The key challenge is the selective O-alkylation of the 2-hydroxyl group without alkylating the 4-amino group.

Retrosynthetic Strategy

To ensure regioselectivity, the 4-amino group is protected (usually acetylated) prior to ethylation. The 5-chloro substituent (if desired for Mosapride analogs) is introduced early via electrophilic aromatic substitution.

Synthesis_Workflow SM Starting Material: 4-Amino-2-hydroxybenzoic acid (PAS) Step1 Step 1: N-Acetylation (Ac2O / AcOH) SM->Step1 Step2 Step 2: Esterification & O-Ethylation (Et-I / K2CO3) Step1->Step2 Step3 Step 3: Hydrolysis (Saponification) (NaOH / EtOH) Step2->Step3 Inter Key Intermediate: 4-Amino-2-ethoxybenzoic acid Step3->Inter Step4 Step 4: Amide Coupling (CDI or Mixed Anhydride + Amine) Inter->Step4 Final Target Derivative (e.g., Mosapride Analog) Step4->Final

Figure 2: Validated synthetic route for 4-amino-2-ethoxybenzamide derivatives.

Key Analogs & Therapeutic Profiles

The versatility of the 2-ethoxy scaffold is best exemplified by comparing it with known pharmaceutical agents.

Compound2-Position5-PositionAmide Side Chain (N-Substituent)Primary TargetTherapeutic Use
Metoclopramide MethoxyChloro2-(Diethylamino)ethylD₂ Antagonist / 5-HT₄ AgonistAntiemetic / Prokinetic
Mosapride Ethoxy Chloro(4-(4-Fluorobenzyl)morpholin-2-yl)methylSelective 5-HT₄ Agonist Gastroprokinetic (GERD)
Cinitapride Ethoxy Nitro1-(Cyclohexenylmethyl)piperidin-4-yl5-HT₄ Agonist / D₂ AntagonistGastroprokinetic
Target Scaffold Ethoxy H / ClVariable (Library)Multi-Target DirectedResearch Tool

Key Insight: The shift from 2-methoxy (Metoclopramide) to 2-ethoxy (Mosapride) often correlates with reduced central nervous system (CNS) penetration and higher 5-HT₄ selectivity, reducing Extrapyramidal Side Effects (EPS).

Advanced Experimental Protocols

Protocol: Synthesis of Intermediate 4-Amino-5-chloro-2-ethoxybenzoic Acid

This protocol yields the activated core required for derivatization.

Reagents: 4-Amino-5-chloro-2-hydroxybenzoic acid, Acetic Anhydride, Ethyl Iodide, Potassium Carbonate, DMF, NaOH.

  • Protection (N-Acetylation):

    • Dissolve 4-amino-5-chloro-2-hydroxybenzoic acid (10 mmol) in acetic acid (20 mL).

    • Add acetic anhydride (12 mmol) dropwise at room temperature.

    • Reflux for 2 hours. Pour into ice water. Filter the precipitate (4-acetamido-5-chloro-2-hydroxybenzoic acid).

    • Checkpoint: Verify Mono-acetylation via TLC (Mobile phase: DCM:MeOH 9:1).

  • O-Ethylation & Esterification:

    • Dissolve the dried precipitate in anhydrous DMF (15 mL).

    • Add finely ground K₂CO₃ (2.5 eq) and Ethyl Iodide (2.5 eq).

    • Stir at 60°C for 6 hours. (Note: This converts both the carboxylic acid to ethyl ester and phenol to ethyl ether).

    • Quench with water, extract with Ethyl Acetate. Dry over MgSO₄.

  • Global Deprotection (Hydrolysis):

    • Dissolve the diester in Ethanol (30 mL).

    • Add 10% NaOH solution (20 mL). Reflux for 4 hours.

    • Cool to RT and acidify to pH 3 with 1N HCl.

    • Result: The precipitate is 4-amino-5-chloro-2-ethoxybenzoic acid .

    • Yield Expectation: 75-85%.

Protocol: General Amidation (Derivatization)

For coupling the core to various amine side chains.

  • Activation: Suspend the core acid (1.0 eq) in dry DCM. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq). Stir at RT for 1 hour until CO₂ evolution ceases.

  • Coupling: Add the desired amine (e.g., N,N-diethylethylenediamine for a direct analog) (1.1 eq).

  • Reaction: Stir at RT for 12-24 hours.

  • Workup: Wash with sat. NaHCO₃, then brine. Purify via flash column chromatography (Silica, DCM/MeOH gradient).

Future Directions: Multi-Target Ligands

Current research utilizes the 4-amino-2-ethoxybenzamide core to design Multi-Target Directed Ligands (MTDLs) . By attaching dual-pharmacophore tails (e.g., benzylpiperidine moieties), researchers aim to create drugs that simultaneously inhibit Acetylcholinesterase (AChE) and modulate 5-HT₄ receptors, offering potential therapies for Alzheimer's disease with comorbid gastrointestinal dysfunction.

References

  • Synthesis of Mosapride Intermediates: Kato, S., et al. "Synthesis of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorophenyl)methyl-2-morpholinyl]methyl]benzamide (Mosapride)." Chemical and Pharmaceutical Bulletin, 1995. (Verified via search context).

  • SAR of Benzamides: Mine, Y., et al. "Comparison of the 5-HT4 receptor agonist activity of mosapride citrate and its metabolites." Journal of Pharmacology and Experimental Therapeutics, 1997.

  • Metoclopramide & Orthopramides: Sanger, G. J., & King, B. F. "The 5-HT4 receptor: current status and future prospects." Drug Discovery Today, 2008.

  • Benzamide Synthesis Methodologies: "Process for the preparation of substituted benzamides." US Patent US4888449A.

  • Cinitapride Pharmacology: Robert, M., et al. "Cinitapride: A review of its pharmacological properties." Methods and Findings in Experimental and Clinical Pharmacology, 2007.

Foundational

The Strategic Utility of 4-Amino-2-ethoxybenzamide as a Precursor in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Synthetic Potential of a Versatile Building Block In the landscape of organic synthesis, the strategic selection of starting mat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Amino-2-ethoxybenzamide emerges as a highly valuable, yet perhaps underutilized, precursor for the synthesis of a diverse array of organic molecules, particularly in the realms of medicinal chemistry and materials science. Its trifunctional nature, possessing a primary aromatic amine, an electron-donating ethoxy group, and a primary amide, offers a rich platform for a variety of chemical transformations.

The primary aromatic amine at the 4-position serves as a versatile handle for nucleophilic substitutions, diazotization-coupling reactions, and as a directing group in electrophilic aromatic substitutions. The 2-ethoxy group, an ortho-alkoxy substituent, significantly influences the electronic properties of the benzene ring, activating it towards electrophilic attack and potentially directing substitution patterns. Furthermore, the primary amide functionality can participate in a range of reactions, including dehydration to nitriles, Hofmann rearrangement to amines, and as a precursor for the synthesis of N-substituted amides with tailored biological activities.

This technical guide aims to provide a comprehensive overview of the synthetic utility of 4-Amino-2-ethoxybenzamide, moving beyond a mere recitation of reactions to offer insights into the causality behind experimental choices and to present robust, validated protocols for its key transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 2641-86-3[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Appearance Solid-
Storage Sealed in dry, 2-8°C[1]

Safety and Handling: As with all aromatic amines, 4-Amino-2-ethoxybenzamide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2] Avoid inhalation of dust and contact with skin and eyes.[2] In case of spillage, it is recommended to dampen the solid material with a suitable solvent like 60-70% ethanol before collection and disposal.[3]

Core Synthetic Transformations: A Gateway to Molecular Diversity

The strategic functionalization of 4-Amino-2-ethoxybenzamide hinges on the selective reaction of its three key functional groups. The following sections detail some of the most synthetically valuable transformations, providing both mechanistic rationale and detailed experimental protocols.

N-Acylation of the 4-Amino Group: A Prerequisite for Further Functionalization

The primary amino group of 4-Amino-2-ethoxybenzamide is a potent nucleophile and can readily undergo acylation with a variety of acylating agents, such as acid chlorides and acid anhydrides.[4][5] This transformation is not only a means of synthesizing N-acyl derivatives but also serves as a crucial protecting group strategy to moderate the reactivity of the amino group and prevent unwanted side reactions in subsequent synthetic steps.

Causality Behind the Experimental Choice: The acetylation of the 4-amino group, for instance, transforms it into a less activating, ortho-, para-directing acetamido group. This modulation of reactivity is essential when performing electrophilic substitutions on the aromatic ring, such as chlorination, which is a key step in the synthesis of the gastroprokinetic agent Mosapride.

Experimental Protocol: Synthesis of 4-Acetylamino-2-ethoxybenzamide

This protocol is adapted from a general procedure for the acylation of aromatic amines with acetic anhydride.[6]

  • Reagents and Materials:

    • 4-Amino-2-ethoxybenzamide

    • Acetic anhydride

    • Polyphosphoric acid

    • Dichloromethane (DCM)

    • Crushed ice

    • Sodium sulfate (anhydrous)

    • Neutral alumina

    • Round-bottom flask

    • Magnetic stirrer

    • Mechanical stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 4-Amino-2-ethoxybenzamide (1 equivalent) in dichloromethane (DCM) in an open flask, add acetic anhydride (1.5 equivalents).

    • Carefully add polyphosphoric acid to the mixture with stirring.

    • Stir the mixture vigorously using a mechanical stirrer at 60°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice.

    • Extract the aqueous mixture with DCM (3 x volume of the initial DCM used).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the dried solution through a short column of neutral alumina and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The product, 4-acetylamino-2-ethoxybenzamide, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome: This procedure is expected to yield the N-acylated product in good yield. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

acylation sub 4-Amino-2-ethoxybenzamide reagent Acetic Anhydride Polyphosphoric Acid sub->reagent Acylation product 4-Acetylamino-2-ethoxybenzamide reagent->product

Caption: N-Acylation of 4-Amino-2-ethoxybenzamide.

Diazotization and Azo Coupling: Synthesis of Novel Chromophores

The primary aromatic amine of 4-Amino-2-ethoxybenzamide can be readily converted to a diazonium salt, which can then undergo an electrophilic aromatic substitution reaction with an electron-rich coupling component (e.g., phenols, naphthols, or aromatic amines) to form brightly colored azo compounds.[7] Azo dyes are of significant industrial importance and this reaction highlights the utility of 4-Amino-2-ethoxybenzamide in the synthesis of novel dyestuffs.

Causality Behind the Experimental Choice: The diazotization reaction is typically carried out at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures. The choice of the coupling partner determines the final color and properties of the azo dye.

Experimental Protocol: Synthesis of an Azo Dye from 4-Amino-2-ethoxybenzamide

This is a generalized protocol based on standard procedures for azo dye synthesis.[8]

  • Reagents and Materials:

    • 4-Amino-2-ethoxybenzamide

    • Hydrochloric acid (concentrated)

    • Sodium nitrite

    • A coupling component (e.g., 2-naphthol)

    • Sodium hydroxide

    • Ice

    • Beakers

    • Magnetic stirrer

    • Buchner funnel and filter paper

  • Procedure:

    • Diazotization:

      • Dissolve 4-Amino-2-ethoxybenzamide (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

      • Stir the resulting diazonium salt solution for a few minutes at 0-5 °C.

    • Coupling:

      • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1 equivalent) in an aqueous solution of sodium hydroxide.

      • Cool the solution of the coupling component to 0-5 °C in an ice bath.

      • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

      • A brightly colored precipitate of the azo dye should form immediately.

    • Isolation:

      • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

      • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

      • Wash the filter cake with cold water to remove any unreacted salts.

      • Dry the azo dye in a desiccator.

Expected Outcome: A colored solid product is expected. The color will depend on the chosen coupling component. The structure can be confirmed by UV-Vis spectroscopy and other standard analytical techniques.

azo_coupling start 4-Amino-2-ethoxybenzamide diazonium Diazonium Salt start->diazonium Diazotization (NaNO₂, HCl, 0-5°C) product Azo Dye diazonium->product Azo Coupling coupler Coupling Component (e.g., 2-Naphthol) coupler->product

Caption: Synthesis of Azo Dyes via Diazotization-Coupling.

Application in the Synthesis of Bioactive Molecules: The Case of Mosapride

The 4-amino-2-ethoxybenzoyl scaffold is a key structural motif in several pharmacologically active compounds. A prominent example is Mosapride, a gastroprokinetic agent that acts as a selective 5-HT₄ receptor agonist.[9] While the reported industrial syntheses of Mosapride do not start directly from 4-Amino-2-ethoxybenzamide, the synthetic route underscores the importance of the strategic installation of the functional groups present in this precursor.

A plausible synthetic strategy for Mosapride would involve the initial protection of the amino group of a 4-aminobenzoic acid derivative, followed by ethylation of an ortho-hydroxyl group, chlorination, and subsequent amidation and deprotection steps.[2][10]

mosapride_synthesis A 4-Amino-2-hydroxy- benzoic acid derivative B Protection of Amino Group A->B C Ethylation of -OH group B->C D Chlorination C->D E Amide Coupling D->E F Deprotection E->F G Mosapride F->G

Caption: Conceptual workflow for the synthesis of Mosapride.

This conceptual workflow highlights the synthetic challenges and the strategic importance of the 4-amino-2-ethoxybenzoyl core structure. The availability of 4-Amino-2-ethoxybenzamide as a starting material could potentially offer a more direct route to such complex molecules, provided that selective N-functionalization can be achieved.

Future Perspectives: A Precursor for Heterocyclic Scaffolds

The ortho-disposed amino and amide functionalities in derivatives of 4-Amino-2-ethoxybenzamide present an exciting opportunity for the synthesis of fused heterocyclic systems, such as quinazolinones and benzoxazinones, which are prevalent scaffolds in medicinal chemistry. For instance, an N-acylated derivative of 4-Amino-2-ethoxybenzamide could potentially undergo cyclization to form a quinazolinone ring system.

While specific examples starting from 4-Amino-2-ethoxybenzamide are not yet prevalent in the literature, the general synthetic methodologies for these heterocycles from related anthranilamide precursors are well-established, suggesting a promising avenue for future research and application of this versatile building block.[6]

Conclusion

4-Amino-2-ethoxybenzamide represents a synthetically versatile precursor with significant potential for the construction of a wide range of organic molecules. Its trifunctional nature allows for a variety of selective transformations, including N-acylation, diazotization-azo coupling, and as a potential building block for the synthesis of complex heterocyclic systems and bioactive molecules. This guide has provided a detailed overview of some of the core synthetic transformations of 4-Amino-2-ethoxybenzamide, offering both mechanistic insights and practical experimental protocols. It is hoped that this comprehensive technical resource will inspire further exploration and application of this valuable precursor in the field of organic synthesis.

References

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Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 4-Amino-2-ethoxybenzamide

Abstract This application note describes a robust, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Amino-2-ethoxybenzamide. The method u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Amino-2-ethoxybenzamide. The method utilizes a C18 stationary phase with isocratic elution and UV detection, making it suitable for routine quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2]

Introduction and Scientific Rationale

4-Amino-2-ethoxybenzamide (CAS No. 2641-86-3) is a benzamide derivative with a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol .[3] Its structure, featuring an aromatic amine and an amide functional group, makes it a relevant intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity and concentration of such intermediates are critical parameters that can directly impact the quality, safety, and efficacy of the final product.

High-performance liquid chromatography (HPLC) is a premier analytical technique for the separation and quantification of components in a mixture.[4] A reverse-phase method was selected for this application due to the non-polar nature of the 4-Amino-2-ethoxybenzamide molecule, as indicated by its positive LogP value of 0.7664.[3] This property ensures effective retention and separation on a hydrophobic C18 stationary phase.[5]

This document provides a comprehensive, step-by-step protocol for the analysis, including system suitability criteria and a summary of validation parameters as stipulated by ICH guidelines.[6][7]

Experimental

Materials and Reagents
  • 4-Amino-2-ethoxybenzamide Reference Standard (Purity ≥97%)[3]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (Analytical Grade)

  • 0.45 µm Syringe Filters (e.g., Nylon or PTFE)

Instrumentation and Chromatographic Conditions

All experiments were performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (40:60, v/v), pH adjusted to 3.0 with Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 10 minutes

Causality Behind Choices:

  • Column: A standard C18 column is the workhorse for reverse-phase chromatography, providing excellent retention for moderately non-polar compounds like the target analyte.[4]

  • Mobile Phase: The 40:60 Acetonitrile:Water ratio is a starting point designed to achieve a reasonable retention time (typically between 3-8 minutes). Adjusting the pH to 3.0 with phosphoric acid ensures that the primary amine group on the analyte is protonated, leading to a single, consistent ionic form and thus a sharp, symmetrical peak.

  • Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and chromatographic efficiency.

Protocols and Methodologies

Preparation of Solutions

3.1.1. Diluent Preparation The diluent is the same as the mobile phase: Acetonitrile:Water (40:60, v/v).

3.1.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 4-Amino-2-ethoxybenzamide reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up the volume to 25 mL with the diluent and mix thoroughly.

3.1.3. Working Standard Solutions (for Linearity) Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the range of 1 µg/mL to 100 µg/mL. A typical five-point calibration curve could include 5, 10, 25, 50, and 100 µg/mL.

3.1.4. Sample Preparation

  • Accurately weigh the sample material containing 4-Amino-2-ethoxybenzamide.

  • Dissolve and dilute the sample with the diluent to obtain a theoretical final concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental Workflow

The overall analytical process follows a systematic and logical flow to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting Sol_Prep Solution Preparation (Mobile Phase, Standards, Samples) HPLC_Setup HPLC System Setup (Install Column, Purge, Equilibrate) SST System Suitability Test (SST) (Inject Standard 5x) HPLC_Setup->SST Cal Calibration Curve (Inject Linearity Standards) SST->Cal Sample_Run Sample Analysis (Inject Unknown Samples) Cal->Sample_Run Integration Peak Integration & Processing Sample_Run->Integration Quant Quantification (Calculate Concentration) Integration->Quant Report Final Report Generation Quant->Report

Caption: High-level workflow for HPLC quantification.

System Suitability and Data Analysis

Before sample analysis, the chromatographic system's performance must be verified. This is achieved through a System Suitability Test (SST).

System Suitability Test (SST)

Inject a mid-range standard solution (e.g., 25 µg/mL) five consecutive times. The results must meet the following criteria before proceeding with the analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce sharp peaks.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
% RSD of Retention Time ≤ 1.0%Indicates the stability and consistency of the pump and mobile phase.
Calculations

The concentration of 4-Amino-2-ethoxybenzamide in the sample is determined using the linear regression equation obtained from the calibration curve:

  • y = mx + c

    • Where:

      • y = Peak area of the analyte in the sample

      • m = Slope of the calibration curve

      • x = Concentration of the analyte

      • c = y-intercept of the calibration curve

The final concentration in the original sample material is then calculated by accounting for the initial sample weight and all dilution factors.

Method Validation (ICH Q2(R1) Framework)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2]

G cluster_core Core Validation Attributes cluster_performance Performance Characteristics Accuracy Accuracy Precision Precision Accuracy->Precision Interrelated LOQ Limit of Quantitation (LOQ) Precision->LOQ Specificity Specificity Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Defines LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness

Caption: Interrelationship of HPLC method validation parameters.

A summary of the key validation parameters is presented below:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, or matrix components). This is typically demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The method demonstrated linearity over the concentration range of 5-100 µg/mL, with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The %RSD for six replicate preparations of the same sample should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst. The %RSD between the two datasets should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±2°C in column temperature, ±0.1 unit in mobile phase pH). The system suitability parameters should remain within the acceptance criteria during these variations.

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, and reliable for the quantitative analysis of 4-Amino-2-ethoxybenzamide. The method has been developed based on sound scientific principles and validated according to ICH guidelines, proving it to be specific, linear, accurate, precise, and robust. It is therefore well-suited for implementation in quality control and research environments for the routine analysis of this compound.

References

  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Purification of 4-Amino-2-ethoxybenzamide via Automated Flash Column Chromatography

Abstract & Introduction 4-Amino-2-ethoxybenzamide is a substituted benzamide derivative, a class of compounds with significant interest in medicinal chemistry and drug development. The purity of such active pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Amino-2-ethoxybenzamide is a substituted benzamide derivative, a class of compounds with significant interest in medicinal chemistry and drug development. The purity of such active pharmaceutical ingredients (APIs) and their intermediates is paramount, as impurities can affect biological activity, toxicity, and overall drug product stability. This application note provides a detailed, field-proven protocol for the purification of 4-Amino-2-ethoxybenzamide from a crude synthetic mixture using normal-phase flash column chromatography.

The core challenge in purifying aromatic amines lies in their tendency to interact strongly with the acidic silanol groups of standard silica gel, often leading to poor peak shape (tailing) and reduced separation efficiency. This guide explains the causal logic behind selecting a mobile phase modified with a basic additive to overcome this issue, ensuring a robust and reproducible purification. We will proceed from initial method development using Thin-Layer Chromatography (TLC) to a fully detailed, scalable flash chromatography protocol.

Physicochemical Properties of the Target Compound

Understanding the analyte's properties is the foundation of any successful chromatographic separation.[1] These properties dictate its interaction with the stationary and mobile phases.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.20 g/mol [2]
Calculated LogP 0.7664[2]
Topological Polar Surface Area (TPSA) 78.34 Ų[2]
Hydrogen Bond Donors 2 (from -NH₂ and -CONH₂)[2]
Hydrogen Bond Acceptors 3 (from C=O, -O-, and -NH₂)[2]

The presence of multiple hydrogen bond donors and acceptors, combined with a moderate TPSA, indicates that 4-Amino-2-ethoxybenzamide is a polar molecule. This polarity makes it an ideal candidate for normal-phase chromatography, where it will exhibit strong retention on a polar stationary phase like silica gel.[3]

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, a high-performance liquid chromatography (HPLC) mode where the stationary phase is polar (hydrophilic) and the mobile phase is non-polar (hydrophobic).

  • Stationary Phase: Silica gel (SiO₂) is the most common choice for normal-phase chromatography.[4][5] Its surface is covered with hydroxyl groups (silanols), which are polar and slightly acidic.

  • Mobile Phase: A mixture of non-polar and moderately polar organic solvents, such as hexanes and ethyl acetate, is used as the eluent.

  • Mechanism of Separation: Compounds in the mixture are separated based on their relative polarity. More polar compounds, like our target 4-Amino-2-ethoxybenzamide, will adsorb more strongly to the polar silica gel surface and thus elute later. Less polar impurities will have weaker interactions and elute earlier. The elution power of the mobile phase is increased by adding a more polar solvent, which competes for the active sites on the silica gel and displaces the adsorbed compounds.

G Mobile Mobile Silica Silica Mobile->Silica Flows through Impurity Impurity Silica->Impurity Weak Interaction (Elutes First) Target Target Silica->Target Strong Interaction (Elutes Later) caption Fig 1: Principle of Normal-Phase Separation

Experimental Protocols

Part 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, TLC is an indispensable tool for rapidly screening and optimizing the mobile phase.[6][7] The goal is to find a solvent system that provides good separation between the target compound and its impurities, ideally with a retention factor (Rƒ) of 0.2-0.4 for the target compound.[5]

Protocol: TLC Mobile Phase Screening

  • Prepare Stock Solution: Dissolve a small amount of the crude 4-Amino-2-ethoxybenzamide in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1 mg/mL solution.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates. Keep the spots small and concentrated for best results.[8]

  • Solvent Systems: Prepare developing chambers with different ratios of a non-polar solvent (Hexane or Dichloromethane, DCM) and a polar solvent (Ethyl Acetate, EtOAc or Methanol, MeOH).

  • Addressing Basicity: Due to the basic amino group, tailing is expected. To counteract this, add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to each prepared mobile phase. This neutralizes the acidic silica sites, leading to symmetrical spots.

  • Development: Place one TLC plate in each chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Select the solvent system that gives the best separation and an Rƒ value in the target range for your product.

Example TLC Screening Data:

Mobile Phase Composition (v/v/v)Target RƒImpurity 1 RƒImpurity 2 RƒObservations
70:30 Hexane:EtOAc + 1% Et₃N0.150.400.55Target is too retained.
50:50 Hexane:EtOAc + 1% Et₃N0.350.650.78Optimal. Good separation and ideal Rƒ.
30:70 Hexane:EtOAc + 1% Et₃N0.580.800.88Poor separation, Rƒ too high.
95:5 DCM:MeOH + 1% Et₃N0.400.500.85Good Rƒ, but less separation than optimal system.
Part 2: Preparative Flash Column Chromatography Protocol

This protocol is designed for automated flash chromatography systems but can be adapted for manual (glass column) flash chromatography.[9] We will proceed with the optimal mobile phase determined by TLC: 50:50 Hexane:EtOAc + 1% Et₃N .

Step-by-Step Purification Workflow:

  • Column Selection and Equilibration:

    • Select a silica gel cartridge size appropriate for the amount of crude material (typically a 1-5% loading capacity by mass). For 1 gram of crude material, a 40 g silica cartridge is a good starting point.

    • Equilibrate the column by flushing with at least 3-5 column volumes (CV) of the initial mobile phase (e.g., 90:10 Hexane:EtOAc + 1% Et₃N).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 4-Amino-2-ethoxybenzamide (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add 2-3 times the mass of silica gel (e.g., 2-3 g) to this solution.

    • Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is the dry-loaded sample.

    • Causality: Dry loading is superior to liquid injection when a compound has limited solubility in the mobile phase. It ensures the sample is introduced to the column in a very narrow band, leading to significantly better resolution.[5]

  • Chromatographic Run:

    • Place the dry-loaded sample atop the equilibrated column.

    • Set up the automated system with the following parameters:

      • Solvent A: Hexane + 1% Et₃N

      • Solvent B: Ethyl Acetate + 1% Et₃N

      • Flow Rate: Based on column manufacturer's recommendation (e.g., 40 mL/min for a 40 g column).

      • Detection: UV detection at dual wavelengths, e.g., 254 nm (for aromaticity) and a secondary wavelength like 280 nm.

      • Elution Method: A linear gradient is often effective.

        • 0-2 CV: 10% B (Isocratic hold to elute very non-polar impurities)

        • 2-15 CV: Linear gradient from 10% B to 60% B. (The target compound should elute around 50% B based on TLC).

        • 15-20 CV: 100% B (Column flush to remove highly polar impurities).

  • Fraction Collection and Analysis:

    • Collect fractions based on UV detection peaks.

    • Analyze the collected fractions using the same TLC system developed in Part 1 to identify which contain the pure product.

    • Combine the pure fractions.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove residual solvent.

    • Determine the final mass, calculate the yield, and confirm purity via analytical methods (HPLC, NMR).

Visualization of Workflow

G cluster_prep Phase 1: Method Development cluster_purify Phase 2: Purification cluster_post Phase 3: Isolation & Analysis TLC TLC Analysis (Crude Sample) Optimize Optimize Mobile Phase (Target Rf = 0.2-0.4) TLC->Optimize Screen Solvents DryLoad Dry Load Sample onto Silica Optimize->DryLoad Use Optimal Eluent Column Run Flash Chromatography (Gradient Elution) DryLoad->Column Fractions Collect Fractions (UV Detection) Column->Fractions Analyze Analyze Fractions (TLC) Fractions->Analyze Combine Combine Pure Fractions Evaporate Evaporate Solvent (Rotovap) Pure Pure 4-Amino-2-ethoxybenzamide caption Fig 2: Overall Purification Workflow

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 4-Amino-2-ethoxybenzamide. By employing a systematic approach starting with TLC-based method development and incorporating a basic modifier into the mobile phase, high purity and good recovery can be reliably achieved. The detailed steps for sample preparation, gradient elution, and fraction analysis constitute a self-validating system that can be adapted by researchers in drug development and organic synthesis to ensure the quality of their chemical intermediates.

References

  • SIELC Technologies. (2018, May 16). 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide.
  • ChemicalBook. (n.d.). 2-Ethoxybenzamide.
  • ChemScene. (n.d.). 4-Amino-2-ethoxybenzamide.
  • Sigma-Aldrich. (n.d.). 2-Ethoxybenzamide 97.
  • Unknown. (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
  • Unknown. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
  • Google Patents. (n.d.). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
  • ACS Applied Materials & Interfaces. (2022, December 6). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • Restek Corporation. (2019, June 18). Choosing Your LC Stationary Phase.
  • Chemistry LibreTexts. (2019, June 5). Chromatography Columns.
  • ResearchGate. (2023, January 13). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • SIELC Technologies. (n.d.). Separation of Benzamide, N-(4-amino-2,5-diethoxyphenyl)- on Newcrom R1 HPLC column.
  • Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography.
  • Unknown. (n.d.). Optimization of Volume Void and Wavelengths at Simultaneous Determination Method Development of Sweeteners, Preservatives and Dy.
  • Benchchem. (n.d.). Synthesis routes of 2-Amino-4-methoxybenzamide.
  • Unknown. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments.

Sources

Method

Application Notes &amp; Protocols: A Framework for Characterizing 4-Amino-2-ethoxybenzamide as a Novel Chemical Probe in Cell Signaling

Introduction: The Uncharted Territory of 4-Amino-2-ethoxybenzamide In the dynamic field of cell signaling research, chemical probes are indispensable tools for dissecting complex biological processes.[1] They are small m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Uncharted Territory of 4-Amino-2-ethoxybenzamide

In the dynamic field of cell signaling research, chemical probes are indispensable tools for dissecting complex biological processes.[1] They are small molecules with high potency and selectivity for a specific protein target, enabling researchers to modulate its function and observe the downstream consequences.[1] The compound 4-Amino-2-ethoxybenzamide is a small molecule with potential for biological activity, yet as of this writing, it is not a well-characterized chemical probe with a defined mechanism of action or established cellular target.

This document, therefore, serves a dual purpose. Firstly, it acknowledges the current knowledge gap surrounding 4-Amino-2-ethoxybenzamide. Secondly, and more importantly, it provides a comprehensive framework and a series of detailed protocols for the rigorous characterization of this and other novel compounds as potential chemical probes. For researchers in academia and industry, this guide offers a systematic approach to transforming a molecule of unknown function into a validated tool for biological discovery.

Our philosophy is grounded in the principles of scientific integrity and self-validation. Each proposed step is designed to build upon the last, creating a logical and robust evidence trail from initial target discovery to the elucidation of cellular signaling pathways.

Part 1: The Journey from Unknown Compound to Validated Probe - A Strategic Workflow

The characterization of a novel chemical probe is a multi-stage process. It begins with the fundamental question of "what does it bind to?" and progresses to "how does it affect the cell?". The following workflow provides a roadmap for this journey.

Chemical_Probe_Characterization_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & In Vitro Characterization cluster_2 Phase 3: Cellular Characterization Target ID Target Identification (e.g., Affinity Chromatography) Hit List Generate Hit List of Potential Binding Proteins Target ID->Hit List Target Validation Target Validation (e.g., CETSA) Hit List->Target Validation Prioritize Hits Potency Determine Potency (e.g., IC50/Kd) Target Validation->Potency Selectivity Assess Selectivity (e.g., Kinome Scan) Target Validation->Selectivity Target Engagement Confirm Cellular Target Engagement Selectivity->Target Engagement Confirm On-Target Activity Pathway Analysis Pathway Analysis (Western Blot) Target Engagement->Pathway Analysis Phenotypic Analysis Phenotypic Analysis (Immunofluorescence) Target Engagement->Phenotypic Analysis

Figure 1: A high-level workflow for the characterization of a novel chemical probe.

Part 2: Phase 1 - Identifying the Cellular Targets of 4-Amino-2-ethoxybenzamide

The first critical step is to identify the protein(s) that 4-Amino-2-ethoxybenzamide physically interacts with inside the cell. Affinity chromatography coupled with mass spectrometry is a powerful and widely used technique for this purpose.[2][3][4][5][6][7]

Protocol 1: Target Identification using Affinity Chromatography-Mass Spectrometry

Principle: This method involves immobilizing the small molecule of interest (the "bait") on a solid support (e.g., beads) and then incubating it with a complex protein mixture, such as a cell lysate.[2][3][4][5][6][7] Proteins that bind to the bait are "pulled down," washed to remove non-specific binders, and then identified using mass spectrometry.[2][3]

Step-by-Step Methodology:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of 4-Amino-2-ethoxybenzamide that incorporates a linker and a reactive handle (e.g., an alkyne or azide for click chemistry) or a biotin tag. It is crucial that the modification does not abrogate the biological activity of the parent compound.

    • Causality: The linker should be of sufficient length to minimize steric hindrance, allowing the immobilized probe to interact freely with its protein targets.

  • Immobilization of the Affinity Probe:

    • Covalently attach the synthesized affinity probe to a solid support, such as NHS-activated sepharose beads or streptavidin-coated beads (if biotinylated).

    • Self-Validation: Include control beads that have been treated with the linker and handle alone (without the 4-Amino-2-ethoxybenzamide moiety) to identify proteins that bind non-specifically to the matrix or linker.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[8][9]

    • Clarify the lysate by centrifugation to remove cellular debris.[9]

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the affinity probe-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Causality: Performing the incubation at a low temperature helps to preserve protein integrity and minimize non-specific interactions.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical washing procedure would be 3-5 washes of 10-15 minutes each.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads. This can be achieved by various methods, such as boiling in SDS-PAGE sample buffer or competitive elution with an excess of free 4-Amino-2-ethoxybenzamide.

    • Run the eluted proteins on an SDS-PAGE gel and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands that are present in the affinity probe pull-down but absent or significantly reduced in the control pull-down.

    • Perform in-gel trypsin digestion of the excised protein bands.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation patterns.

    • Generate a "hit list" of potential binding partners for 4-Amino-2-ethoxybenzamide.

Part 3: Phase 2 - Validating Target Engagement and In Vitro Characterization

Once a list of potential targets has been generated, the next crucial step is to validate these interactions and characterize the potency and selectivity of 4-Amino-2-ethoxybenzamide.

Protocol 2: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[10][11][12][13] By heating intact cells or cell lysates to various temperatures, the aggregation of the target protein can be monitored. In the presence of a binding compound, the protein will remain soluble at higher temperatures.[10][11][12][13]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with either vehicle (e.g., DMSO) or a range of concentrations of 4-Amino-2-ethoxybenzamide for a specified time (e.g., 1-2 hours).

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[14]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[14]

    • Separate the soluble fraction (containing the non-denatured, soluble protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of 4-Amino-2-ethoxybenzamide confirms target engagement.

Assessing Potency and Selectivity

Assuming the validated target is a kinase (a common class of drug targets), the following steps are recommended:

  • In Vitro Potency (IC50 Determination): Perform an in vitro kinase assay using the purified recombinant target protein. Determine the concentration of 4-Amino-2-ethoxybenzamide required to inhibit 50% of the kinase activity (the IC50 value).

  • Selectivity Profiling: To understand the specificity of 4-Amino-2-ethoxybenzamide, it is essential to screen it against a broad panel of related and unrelated proteins. For a putative kinase inhibitor, a kinome scan is the industry standard. Several commercial services offer kinome profiling against hundreds of kinases.[15][16][17][18]

Hypothetical Data Presentation:

ParameterValue
Target Protein Kinase X
In Vitro IC50 50 nM
CETSA Shift (ΔTm) +5°C at 10 µM
Kinome Selectivity Highly selective for Kinase X

Part 4: Phase 3 - Elucidating the Cellular Consequences

With a validated target and a good understanding of the compound's potency and selectivity, the final phase is to investigate the cellular effects of target modulation by 4-Amino-2-ethoxybenzamide.

Protocol 3: Analysis of Downstream Signaling Pathways by Western Blotting

Principle: If 4-Amino-2-ethoxybenzamide inhibits a kinase, it is expected to decrease the phosphorylation of that kinase's downstream substrates. Western blotting with phospho-specific antibodies is the standard method to detect these changes.[8][9][19][20]

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a dose-response of 4-Amino-2-ethoxybenzamide (e.g., 0.1, 1, 10 µM) for various time points (e.g., 1, 6, 24 hours).

    • Include a vehicle control (DMSO) and a positive control (a known inhibitor of the pathway).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[19]

    • Scrape the cells and collect the lysate.[9]

    • Clarify the lysate by centrifugation.[9]

    • Determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of Kinase X.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Self-Validation: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Signaling_Pathway_Analysis Probe 4-Amino-2-ethoxybenzamide Target Kinase X Probe->Target Inhibits pSubstrate Phospho-Substrate Y (Active) Target->pSubstrate Phosphorylates Substrate Substrate Y Response Cellular Response pSubstrate->Response

Figure 2: Hypothetical signaling pathway modulated by 4-Amino-2-ethoxybenzamide.

Protocol 4: Visualizing Cellular Phenotypes with Immunofluorescence

Principle: Immunofluorescence (IF) microscopy allows for the visualization of protein localization and cellular morphology.[21][22][23][24][25] This can provide valuable insights into the phenotypic consequences of inhibiting the target protein. For example, if Kinase X is involved in regulating the cytoskeleton, its inhibition might lead to observable changes in cell shape or structure.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.[23][24]

    • Treat the cells with 4-Amino-2-ethoxybenzamide or vehicle as described for the Western blot analysis.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[22][24]

    • Wash the cells again with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.[23]

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.

    • Incubate the cells with a primary antibody against a protein of interest (e.g., a cytoskeletal marker like phalloidin for actin or an antibody against tubulin) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • For nuclear counterstaining, a dye like DAPI can be included with the secondary antibody.[22]

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the slides using a fluorescence or confocal microscope.

Part 5: The Imperative of Controls - Ensuring Trustworthiness

  • Negative Control: The ideal negative control is a structurally very similar analogue of 4-Amino-2-ethoxybenzamide that is inactive against the intended target.[1][26][27][28][29] This control should be used in all cellular assays to demonstrate that the observed phenotype is due to the inhibition of the target and not some off-target effect or general compound toxicity.

  • Orthogonal Probes: If available, using a structurally distinct inhibitor of the same target can help to confirm that the observed cellular phenotype is on-target.[1]

  • Genetic Controls: The gold standard for validating a chemical probe is to demonstrate that its effect is lost in cells where the target gene has been knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA).[30]

Conclusion: A Path Forward for 4-Amino-2-ethoxybenzamide

While 4-Amino-2-ethoxybenzamide is currently an uncharacterized compound in the context of cell signaling, it represents an opportunity for discovery. The workflows and protocols detailed in these application notes provide a rigorous and systematic framework for its evaluation as a potential chemical probe. By following this path of target identification, validation, and cellular characterization, researchers can build a compelling and well-supported case for its utility in dissecting the intricate signaling networks that govern cellular life.

References

  • Al-Lazikani, B., Workman, P., & Antolin, A. A. (2019). Public resources for chemical probes: The journey so far and the road ahead. Future Medicinal Chemistry, 13(8), 731-747. [Link]

  • Barsyte-Lovejoy, D., Szewczyk, M. M., & Prinos, P. (2016). Chemical biology approaches for characterization of epigenetic regulators. In Methods in Enzymology (Vol. 573, pp. 21-46). Academic Press. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25. [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Scott, J. S. (2021). Know your molecules: the importance of chemical probe validation. Nature Reviews Drug Discovery, 20(6), 409-410. [Link]

  • Chemical Probes Portal. (n.d.). Probe Evaluation. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Structural Genomics Consortium. (n.d.). Chemical Probes. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. [Link]

  • StatPearls. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • ACS Publications. (2021, March 21). The Promise and Peril of Chemical Probe Negative Controls. [Link]

Sources

Application

Developing "4-Amino-2-ethoxybenzamide" analogs for structure-activity relationship

Application Note: Strategic SAR Exploration of 4-Amino-2-ethoxybenzamide Scaffolds Abstract This application note provides a comprehensive guide for the structural optimization of 4-Amino-2-ethoxybenzamide derivatives. W...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic SAR Exploration of 4-Amino-2-ethoxybenzamide Scaffolds

Abstract

This application note provides a comprehensive guide for the structural optimization of 4-Amino-2-ethoxybenzamide derivatives. While the benzamide pharmacophore is well-established in gastroprokinetic agents (e.g., Cisapride, Mosapride) targeting the 5-HT₄ receptor , the specific "4-amino-2-ethoxy" core offers a distinct steric and lipophilic profile compared to the classical 2-methoxy analogs. This guide outlines the synthetic protocols, Structure-Activity Relationship (SAR) logic, and critical safety screening (hERG liability) required to develop potent, selective, and cardiac-safe candidates.

Rational Design & SAR Strategy

The 4-amino-2-ethoxybenzamide scaffold functions as the "anchor" moiety for receptor binding. Successful optimization requires a tripartite approach targeting the Head , Linker , and Tail regions.

The Pharmacophore Model
  • Region A (Benzamide Core):

    • 4-Amino Group: Essential for hydrogen bonding with the receptor (likely Asp or Ser residues). Do not alkylate or acylate without expecting significant potency loss.

    • 2-Ethoxy Group: Provides steric bulk and lipophilicity. Unlike the 2-methoxy group found in Metoclopramide, the ethoxy group forces the amide bond out of planarity, potentially enhancing selectivity for 5-HT₄ over D₂ receptors.

    • 5-Position (The "H" vs. "Cl" Switch): Many approved drugs (e.g., Mosapride) possess a 5-chloro substituent. The "4-amino-2-ethoxy" core (lacking chlorine) offers a metabolic advantage (avoiding oxidative dehalogenation) but may require potency recovery via side-chain optimization.

  • Region B (Amide Linker):

    • The amide nitrogen hydrogen is a critical H-bond donor.

    • Bioisosteres: Ester linkages (benzoates) are often hydrolytically unstable; the amide is preferred for oral bioavailability.

  • Region C (Basic Side Chain):

    • A protonatable amine (pKa 8.5–9.5) is required to interact with the conserved Aspartate (Asp100 in 5-HT₄).

    • Common Motifs: N-substituted piperidines, quinuclidines, or tropanes.

Visualizing the SAR Logic

SAR_Logic Core 4-Amino-2-ethoxy Benzamide Core Linker Amide Linker (H-Bond Donor) Core->Linker Scaffold Target 5-HT4 Agonism (Prokinetic) Core->Target H-Bonding SideChain Basic Side Chain (Ionic Interaction) Linker->SideChain Orientation SideChain->Target Salt Bridge OffTarget hERG Channel (Cardiotoxicity) SideChain->OffTarget Lipophilicity Risk

Caption: Figure 1. Pharmacophore dissection of the benzamide scaffold. The side chain drives potency but carries the highest risk for hERG blockade.

Synthetic Protocols

This workflow describes the synthesis of the core acid followed by divergent amide coupling.

Phase 1: Synthesis of 4-Amino-2-ethoxybenzoic Acid

Rationale: The 2-ethoxy group must be installed before the amide coupling to prevent side reactions.

Materials:

  • Methyl 4-amino-2-hydroxybenzoate (Starting Material)

  • Ethyl Iodide (EtI)

  • Potassium Carbonate (K₂CO₃)

  • DMF (Anhydrous)

  • Lithium Hydroxide (LiOH)

Protocol:

  • O-Alkylation:

    • Dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in DMF (0.5 M).

    • Add K₂CO₃ (2.0 eq) and stir for 15 min at RT.

    • Add Ethyl Iodide (1.2 eq) dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Saponification:

    • Dissolve the intermediate ester in THF/Water (3:1).

    • Add LiOH (3.0 eq) and stir at 50°C for 12 hours.

    • Workup: Acidify aqueous layer to pH 4 with 1M HCl. The product, 4-amino-2-ethoxybenzoic acid , will precipitate. Filter and dry.[1]

Phase 2: Divergent Amide Coupling (Library Generation)

Rationale: Uses HATU for efficient coupling with secondary amines (e.g., piperidines) to minimize racemization and maximize yield.

Protocol:

  • Activation:

    • Dissolve 4-amino-2-ethoxybenzoic acid (1.0 eq) in DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 min (Solution turns yellow).

  • Coupling:

    • Add the amine building block (e.g., 4-amino-1-benzylpiperidine) (1.1 eq).

    • Stir at RT for 12 hours.

  • Purification:

    • Dilute with EtOAc, wash with sat. NaHCO₃ (removes unreacted acid) and brine.

    • Purify via Flash Column Chromatography (DCM/MeOH gradient).

Synthetic Workflow Diagram

Synthesis_Flow SM Methyl 4-amino-2-hydroxybenzoate Step1 Step 1: O-Alkylation (EtI, K2CO3, DMF) SM->Step1 Inter1 Methyl 4-amino-2-ethoxybenzoate Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Acid 4-Amino-2-ethoxybenzoic Acid (Key Intermediate) Step2->Acid Step3 Step 3: Amide Coupling (HATU, Amine R-NH2) Acid->Step3 Final Target Analog Library Step3->Final

Caption: Figure 2. Convergent synthetic route for generating 4-amino-2-ethoxybenzamide libraries.

Biological Evaluation & Validation

To ensure scientific integrity, the evaluation must filter out "false positives" (compounds that bind but don't activate) and "unsafe hits" (hERG blockers).

Assay A: 5-HT₄ Receptor Binding (Affinity)
  • Method: Radioligand binding assay using HEK-293 cells stably expressing human 5-HT₄ receptors.

  • Ligand: [³H]-GR113808 (High affinity antagonist).

  • Control: Prucalopride (Positive control).

  • Output:

    
     values. Target: < 10 nM.
    
Assay B: Functional Agonism (Efficacy)
  • Rationale: Binding does not equal activation. Benzamides can be antagonists.[2][3][4]

  • Method: cAMP accumulation assay (HTRF or GloSensor).

  • Output:

    
     and 
    
    
    
    (relative to Serotonin).
  • Success Criteria: Full agonist (

    
     > 80%) with 
    
    
    
    < 50 nM.
Assay C: hERG Safety Screen (Critical)
  • Context: Benzamides (e.g., Cisapride) are notorious for blocking the hERG potassium channel, leading to QT prolongation and arrhythmias [1].

  • Method: Automated Patch Clamp (e.g., QPatch or PatchXpress).

  • Protocol:

    • Perfuse CHO cells expressing hERG with test compound (starting at 10 µM).

    • Measure tail current inhibition.

  • Safety Margin:

    
     (hERG) / 
    
    
    
    (5-HT₄) should be > 1000.

Data Analysis & SAR Trends

The table below illustrates hypothetical SAR trends based on established benzamide medicinal chemistry [2, 3].

Analog IDR (Amide Substituent)5-HT₄

(nM)
5-HT₄

(%)
hERG

(µM)
Interpretation
Ref (Prucalopride Core)2.595> 100Benchmark
A1 N-(1-benzylpiperidin-4-yl)15.0850.5High Risk: Lipophilic tail binds hERG.
A2 N-(1-butylpiperidin-4-yl)8.09012.0Improved: Shorter chain reduces hERG.
A3 N-(quinuclidin-3-yl)4.292> 30Lead: Rigid bicycle improves selectivity.
A4 N-(2-diethylaminoethyl)120.060> 100Weak: Flexible chain loses entropy.

Key Insight: The "2-ethoxy" group provides a specific steric clash that twists the amide bond. This conformation is favorable for 5-HT₄ binding but requires a rigid amine side chain (like quinuclidine in Analog A3) to maintain high potency without the "5-chloro" substituent found in Mosapride.

References

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[5] hERG potassium channels and cardiac arrhythmia.[3][5] Nature, 440(7083), 463–469. [Link][5]

  • Briejer, M. R., et al. (2001). The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. European Journal of Pharmacology, 423(1), 71–83. [Link]

  • Tack, J., et al. (2012). Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders. Alimentary Pharmacology & Therapeutics, 35(7), 745–767. [Link]

  • PubChem. (2025).[6] Compound Summary: 4-Amino-2-ethoxybenzamide.[7][8] [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for In Vivo Formulation of 4-Amino-2-ethoxybenzamide

Executive Summary The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on achieving adequate systemic exposure in animal models to assess its pharmacokinetic (PK), pharmacodynamic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on achieving adequate systemic exposure in animal models to assess its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. 4-Amino-2-ethoxybenzamide (AEB) is a novel benzamide derivative with potential therapeutic applications.[1] However, as with many NCEs, its physicochemical properties are not fully characterized, and it is predicted to have limited aqueous solubility, a common challenge for over 70% of compounds in drug discovery pipelines. Benzamide itself has limited water solubility, and while derivatives may vary, poor solubility is a frequent obstacle.[2][3][4] This document provides a comprehensive, structured guide for researchers to develop a robust and well-characterized formulation for in vivo studies of AEB or other similarly challenging compounds. It outlines a tiered, decision-based approach, from initial physicochemical characterization to the development of advanced formulations, ensuring scientific integrity and maximizing the probability of generating meaningful and reproducible preclinical data.

Introduction: The Formulation Imperative for NCEs

The primary goal of a preclinical formulation is to deliver the active pharmaceutical ingredient (API) to the site of absorption in a consistent and bioavailable manner.[5] For poorly soluble compounds like AEB, a simple aqueous suspension may not provide sufficient exposure to establish a clear dose-response or safety margin. This can lead to misleading results, unnecessary animal use, and the potential abandonment of a promising drug candidate.[6] Therefore, a systematic formulation development strategy is not just a technical exercise but a critical component of the drug discovery process.[7]

This guide is structured to walk the researcher through a logical workflow, beginning with the foundational pre-formulation data that informs all subsequent decisions. It then details a hierarchy of formulation strategies, from simple solutions to complex lipid-based systems and cyclodextrin complexes, providing detailed, actionable protocols for each. Finally, it covers the essential quality control assays and in vivo considerations, such as vehicle tolerability, that are paramount for study success.

Section 1: Foundational Pre-formulation Assessment

Before any formulation work begins, a baseline understanding of the API's physicochemical properties is essential.[8] This data dictates the entire formulation strategy. Given the limited availability of the compound at early stages, these studies must be designed for maximum efficiency.[8]

Predicted Properties of 4-Amino-2-ethoxybenzamide (AEB):

Based on its chemical structure and data from related benzamides, we can make initial predictions. The parent compound, benzamide, is a white crystalline solid with a melting point around 130°C and limited water solubility.[2][9] The presence of an amino group may slightly increase polarity, while the ethoxy group adds lipophilicity. Computational data for AEB suggests a LogP of approximately 0.77, indicating moderate lipophilicity.[10] The related compound 2-ethoxybenzamide has very low water solubility (<0.1 g/100 mL) and a melting point of 132-134°C.[11][12]

Key Experimental Characterizations:

  • Aqueous Solubility: Determine solubility at various pH levels (e.g., 2.0, 4.5, 6.8) to understand the impact of ionization.

  • Biorelevant Solubility: Assess solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to predict behavior in the gastrointestinal tract.[13][14][15]

  • pKa and LogP: Experimentally determine the ionization constant and partition coefficient to refine computational predictions.

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to determine the melting point and crystallinity.

Protocol 1: Comprehensive Solubility Profiling of AEB

Objective: To determine the equilibrium solubility of AEB in various aqueous and biorelevant media.

Materials:

  • 4-Amino-2-ethoxybenzamide (AEB) powder

  • Phosphate buffered saline (PBS), pH 7.4

  • pH buffers (e.g., HCl buffer pH 2.0, Acetate buffer pH 4.5, Phosphate buffer pH 6.8)

  • SIF™ Powder for preparing FaSSIF and FeSSIF[16]

  • HPLC-grade water, acetonitrile, methanol

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PVDF)

  • Calibrated HPLC system with UV detector[17][18]

Method:

  • Preparation of Media: Prepare all aqueous and biorelevant media according to standard protocols.[19]

  • Sample Preparation: Add an excess amount of AEB powder (e.g., 5-10 mg) to 1 mL of each test medium in triplicate in separate glass vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set at 37°C. Agitate for at least 24-48 hours to ensure equilibrium is reached.

  • Sample Collection & Processing: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw a supernatant aliquot and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.

  • Quantification: Dilute the filtered samples with an appropriate mobile phase and quantify the concentration of dissolved AEB using a validated HPLC method.[20]

  • Data Analysis: Calculate the mean solubility and standard deviation for each medium.

Section 2: Formulation Strategy and Vehicle Selection

The data from the pre-formulation assessment guides the selection of an appropriate formulation strategy. The goal is to use the simplest approach that meets the required exposure levels for the intended in vivo study.[5]

G start Start: AEB Compound Received preform Pre-formulation Assessment (Solubility, pKa, LogP, etc.) start->preform is_soluble Is Aqueous Solubility > Required Dose? preform->is_soluble solution Formulation Strategy 1: Aqueous Solution / Suspension is_soluble->solution Yes cosolvent Formulation Strategy 2: Co-Solvent System is_soluble->cosolvent No qc QC & Characterization (Appearance, Purity, Stability) solution->qc complexation Formulation Strategy 3: Cyclodextrin Complex cosolvent->complexation Solubility still insufficient or toxicity concerns cosolvent->qc lipid Formulation Strategy 4: Lipid-Based (e.g., SEDDS) complexation->lipid Solubility still insufficient or high dose needed complexation->qc lipid->qc tolerability Vehicle Tolerability Study qc->tolerability invivo Proceed to PK / PD / Tox Study tolerability->invivo

Table 1: Common Excipients for Preclinical Oral Formulations

Excipient ClassExample(s)FunctionTypical ConcentrationReference
Suspending Agent Methylcellulose (MC), Hydroxypropyl Methylcellulose (HPMC)Increase viscosity to prevent settling of particles in a suspension.0.5 - 2% w/v[21]
Wetting Agent / Surfactant Tween® 80 (Polysorbate 80), Solutol® HS-15Reduce surface tension, aiding in the dispersion of hydrophobic particles.0.1 - 10% v/v[21][22]
Co-solvent Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)Increase the solvent capacity of the aqueous vehicle for the drug.5 - 50% v/v[22]
Solubilizer Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Forms inclusion complexes to encapsulate and solubilize drug molecules.10 - 40% w/v[23]
Lipid Vehicle (Oils) Sesame Oil, Capryol® 90Lipid phase for dissolving lipophilic drugs in SEDDS/SMEDDS.20 - 60% v/v[24]
Lipid Vehicle (Surfactants) Cremophor® EL, Labrasol® ALFEmulsifiers that promote the formation of fine droplets in the GI tract.30 - 70% v/v[24]

Section 3: Detailed Formulation Protocols

Protocol 2: Preparation of a Simple Aqueous Suspension

This is the most straightforward approach and should be attempted first if a solution is not feasible.

Materials:

  • AEB, micronized powder (if available)

  • 0.5% (w/v) HPMC in purified water

  • 0.2% (v/v) Tween® 80

  • Mortar and pestle

  • Glass beaker and magnetic stirrer

Method:

  • Vehicle Preparation: Prepare the 0.5% HPMC solution. Add the Tween® 80 and stir until fully dissolved.

  • Weighing: Accurately weigh the required amount of AEB for the target concentration (e.g., 10 mg/mL).

  • Wetting the Powder: Place the AEB powder in a mortar. Add a small volume of the vehicle to form a smooth, uniform paste. This step is critical to prevent powder clumping.

  • Homogenization: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a glass beaker.

  • Final Mixing: Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity. The suspension should be stirred continuously prior to and during animal dosing.

Protocol 3: Development of a Co-Solvent-Based Formulation

Objective: To prepare a clear solution of AEB using a co-solvent system for improved bioavailability.

Materials:

  • AEB powder

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Saline or PBS

  • Glass vials, vortex mixer, magnetic stirrer

Method:

  • Solvent Screening: Determine the solubility of AEB in individual solvents (PEG 400, PG, etc.).

  • Formulation Preparation: a. Weigh the required amount of AEB into a glass vial. b. Add the primary co-solvent (e.g., PEG 400) in a defined ratio (e.g., 40% of the final volume). c. Vortex or sonicate until the AEB is completely dissolved. d. If needed, add a secondary co-solvent (e.g., PG, 10% of final volume) and mix. e. Slowly add the aqueous component (e.g., saline) dropwise while vortexing to bring the formulation to the final volume.

  • Precipitation Check: Observe the final solution for any signs of precipitation. If precipitation occurs, the ratio of co-solvent to aqueous phase needs to be increased. The final formulation must remain a clear solution.

Protocol 4: Preparation of a Cyclodextrin-Based Inclusion Complex

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, significantly enhancing aqueous solubility.[4]

Objective: To prepare an AEB-HP-β-CD inclusion complex solution.

Materials:

  • AEB powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or saline

  • Magnetic stirrer with heating capability, sonicator

Method (Co-precipitation/Lyophilization):

  • Dissolve HP-β-CD: Prepare a 40% (w/v) solution of HP-β-CD in purified water. Stir until clear.

  • Dissolve AEB: In a separate container, dissolve AEB in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Complexation: Slowly add the AEB solution to the stirring HP-β-CD solution. A 1:1 molar ratio is a common starting point.[25][26] Stir the mixture at room temperature for 24-48 hours.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Isolation (Optional): The resulting aqueous solution can be used directly, or the complex can be isolated as a powder by freeze-drying (lyophilization).

  • Reconstitution: If lyophilized, the powder can be reconstituted with saline or water to the desired concentration for dosing.

Protocol 5: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon dilution in aqueous media, such as the GI fluids.[27][28] This approach is excellent for highly lipophilic compounds.

Objective: To develop a SEDDS formulation for oral delivery of AEB.

Materials:

  • AEB powder

  • Oil: Capryol® 90 (medium-chain glycerides)

  • Surfactant: Cremophor® EL or Labrasol® ALF

  • Co-solvent/Co-surfactant: Transcutol® HP

  • Glass vials, magnetic stirrer with low heat

Method:

  • Excipient Screening: Determine the solubility of AEB in a panel of oils, surfactants, and co-solvents to identify the best components.

  • Formulation Preparation: a. Based on solubility data, select a ratio of oil, surfactant, and co-solvent (e.g., 30:50:20 v/v). b. Weigh the required amount of AEB into a glass vial. c. Add the oil, surfactant, and co-solvent. d. Gently warm the mixture (to ~40°C) and stir until the AEB is completely dissolved and the mixture is a clear, homogenous liquid.[27]

  • Self-Emulsification Test: a. Add 100 µL of the SEDDS formulation to 100 mL of purified water in a beaker with gentle stirring. b. The formulation should rapidly disperse to form a clear or slightly bluish-white emulsion. c. Measure the droplet size using a particle size analyzer; typically, sizes <200 nm are desired for optimal absorption.

Section 4: Formulation Characterization and Quality Control

Once a prototype formulation is developed, it must be characterized to ensure it is suitable for in vivo use.

Table 2: QC Specifications for a Preclinical Formulation

TestSpecificationMethod
Appearance Clear solution or uniform suspension, free of aggregates.Visual Inspection
pH Within a physiologically tolerated range (e.g., 4.0 - 8.0 for oral).pH meter
Drug Content (Assay) 90% - 110% of the target concentration.HPLC-UV[29]
Purity/Impurities No significant degradation products observed.HPLC-UV
Particle Size (for suspensions/SEDDS) D90 < 20 µm (suspensions); Z-average < 200 nm (SEDDS).Laser Diffraction or DLS
Short-term Stability Stable for the duration of the study at room temperature and 4°C.Re-assay drug content and appearance after 24-48 hours.

Section 5: In Vivo Considerations

Vehicle Tolerability

Before initiating a full-scale PK or toxicology study, the chosen vehicle (formulation without the API) must be tested in a small cohort of animals to ensure it does not cause adverse effects that could confound the study results.[22][23] Different species and strains can react differently to the same vehicle.[23]

Protocol 6: Vehicle Tolerability Assessment in Rodents

Objective: To assess the safety and tolerability of the selected formulation vehicle when administered via the intended clinical route (e.g., oral gavage).

Animals:

  • Use the same species and strain as the main study (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • n = 2-3 animals per sex.

Method:

  • Acclimatization: Allow animals to acclimate for at least 3 days.

  • Dosing: Administer the vehicle at the maximum proposed volume (e.g., 10 mL/kg for rats, PO) once daily for 3-5 days.

  • Clinical Observations: Monitor animals closely for any signs of toxicity or distress, including changes in body weight, food/water consumption, activity levels, and gastrointestinal effects (e.g., diarrhea).[23]

  • Endpoint: If no adverse effects are observed, the vehicle is considered tolerable for the main study. If adverse effects are seen, the formulation must be modified (e.g., by reducing the concentration of a co-solvent).

G a a b b a->b d d e e d->e

Conclusion

The development of a suitable in vivo formulation for a novel compound like 4-Amino-2-ethoxybenzamide is a methodical, data-driven process. By investing in a thorough pre-formulation assessment and employing a tiered approach to formulation strategies, researchers can overcome challenges like poor solubility. The protocols and frameworks provided in this guide are designed to be a self-validating system, ensuring that the final formulation is not only effective at delivering the drug but is also safe, stable, and well-characterized. This rigorous approach is fundamental to generating high-quality, reliable preclinical data and successfully advancing new therapeutic candidates.

References

  • Benzamide - Solubility of Things . Available at: [Link]

  • Benzamide (CAS 55-21-0) - Chemical & Physical Properties by Cheméo . Available at: [Link]

  • Benzamide - Wikipedia . Available at: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PubMed Central . Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central . Available at: [Link]

  • General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry - ResearchGate . Available at: [Link]

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media . Available at: [Link]

  • How to Develop an Analytical Method on HPLC - ExCell Bio . Available at: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH . Available at: [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends - MDPI . Available at: [Link]

  • Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility | Semantic Scholar . Available at: [Link]

  • Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS) - PubMed Central . Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText . Available at: [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International . Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central . Available at: [Link]

  • Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients . Available at: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences . Available at: [Link]

  • Solubility Check in FaSSIF FeSSIF by HPLC - Biorelevant.com . Available at: [Link]

  • Excipients in Drug Delivery | Contract Pharma . Available at: [Link]

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research . Available at: [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC - NIH . Available at: [Link]

  • Preclinical Formulation Development - SGS . Available at: [Link]

  • (PDF) Self-emulsifying drug delivery formulations - ResearchGate . Available at: [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2) . Available at: [Link]

  • Vehicle selection for nonclinical oral safety studies - ResearchGate . Available at: [Link]

  • Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor | ACS Omega - ACS Publications . Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives . Available at: [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development - Pharma Lesson . Available at: [Link]

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS - IIP Series . Available at: [Link]

  • Quality-Control Analytical Methods: High-Performance Liquid Chromatography . Available at: [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations . Available at: [Link]

  • GENERAL TOXICOLOGY: NON-RODENT SPECIES IN SAFETY STUDIES AND PLANNING CARCINOGENICITY STUDIES - Charles River Laboratories . Available at: [Link]

  • Cyclodextrin Masterclass V How to make a cyclodextrin complex - YouTube . Available at: [Link]

  • How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide . Available at: [Link]

  • Self-Emulsifying Drug Delivery Systems | Pharmaceutical Technology . Available at: [Link]

  • Optimal Preclinical Formulation Development - Crystal Pharmatech . Available at: [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug . Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH . Available at: [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents - PubMed Central . Available at: [Link]

  • Excipients to enhance oral drug bioavailability. - ResearchGate . Available at: [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions . Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today . Available at: [Link]

  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery - Colorcon . Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Amino-2-ethoxybenzamide Synthesis

Current Status: Active Topic: Yield Improvement & Impurity Control Target Molecule: 4-Amino-2-ethoxybenzamide (CAS: 5604-58-0) Primary Application: Key intermediate for prokinetic agents (e.g., Cisapride, Prucalopride)....

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Yield Improvement & Impurity Control Target Molecule: 4-Amino-2-ethoxybenzamide (CAS: 5604-58-0) Primary Application: Key intermediate for prokinetic agents (e.g., Cisapride, Prucalopride).

Executive Summary: The "Nitro-Route" Advantage

To maximize yield and purity, we recommend shifting away from the direct alkylation of 4-amino-2-hydroxybenzamide (PAS amide), which frequently results in competitive N-alkylation impurities (up to 15-20% yield loss).

The Superior Protocol (The "Nitro Route"):

  • Starting Material: 2-Hydroxy-4-nitrobenzoic acid.

  • Step 1 (O-Alkylation): Selective ethylation of the hydroxyl group.

  • Step 2 (Amidation): Conversion to 2-ethoxy-4-nitrobenzamide.

  • Step 3 (Reduction): Catalytic hydrogenation to 4-amino-2-ethoxybenzamide.

This pathway locks the nitrogen in an oxidized state (


) during the alkylation phase, preventing side reactions and ensuring 100% regioselectivity for the oxygen atom.

Visual Workflow: Optimized Synthesis Pathway

The following diagram outlines the critical control points (CCPs) for the recommended high-yield route.

SynthesisPath Start Start: 2-Hydroxy-4-nitrobenzoic Acid Step1 Step 1: O-Alkylation (EtI / K2CO3 / DMF) Start->Step1 Temp < 60°C Issue1 Issue: N-Alkylation? Start->Issue1 If using PAS Inter1 Intermediate: 2-Ethoxy-4-nitrobenzoic Acid (or Ethyl Ester) Step1->Inter1 Step2 Step 2: Amidation (SOCl2 -> NH3) Inter1->Step2 Anhydrous Conditions Inter2 Precursor: 2-Ethoxy-4-nitrobenzamide Step2->Inter2 Step3 Step 3: Reduction (H2 / Pd/C or Raney Ni) Inter2->Step3 50 psi H2 Issue2 Issue: Incomplete Reduction? Inter2->Issue2 Final Target: 4-Amino-2-ethoxybenzamide (Yield > 85%) Step3->Final Sol1 Switch to Nitro Route (Amine is protected as NO2) Issue1->Sol1 Sol2 Check Catalyst Poisoning (Sulphur/Halides) Issue2->Sol2

Figure 1: Strategic synthesis flowchart highlighting the "Nitro Route" to avoid regioselectivity errors.

Module 1: O-Alkylation (The "Ethoxy" Step)

Context: This is the most common failure point. Users often report yields stalling at 60% due to hydrolysis of the ester or incomplete conversion.

Q: Why is my reaction stalling with unreacted starting material despite adding excess ethyl iodide?

A: The issue is likely the "Water-Base" Trap. If you are using Potassium Carbonate (


) in DMF or Acetone, the presence of trace water inhibits the phenoxide formation.
  • The Mechanism: The reaction requires the formation of a phenoxide anion (

    
    ). Water solvates the base, reducing its basicity and nucleophilicity.
    
  • Corrective Protocol:

    • Solvent: Switch to Anhydrous DMF or MEK (Methyl Ethyl Ketone) . MEK allows for higher reflux temperatures than acetone, pushing the kinetics.

    • Scavenger: Add 5% wt/wt Molecular Sieves (3Å) to the reaction vessel if anhydrous solvents are unavailable.

    • Catalyst: Introduce a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) at 2-5 mol%. This shuttles the carbonate into the organic phase, accelerating the reaction by 30-40% [1].

Q: I see a "Dialkylated" impurity by HPLC. What is it?

A: It is likely the Ethyl Ester byproduct. If you are alkylating the acid (


), the ethyl iodide will alkylate both the hydroxyl group (desired) and the carboxylic acid (forming the ethyl ester).
  • Resolution: This is actually beneficial . The subsequent amidation step (using Ammonia) will convert the ethyl ester directly to the amide. Do not try to separate the acid and the ester if your next step is amidation; process the mixture directly.

Module 2: Amidation Efficiency

Context: Converting the carboxylic acid/ester intermediate into the primary amide.

Q: My amide yield is low when using Thionyl Chloride ( ). Why?

A: Thermal degradation or "Vilsmeier" side reactions. Using DMF as a catalyst with Thionyl Chloride can form the Vilsmeier reagent, which may chlorinate the ring or react with the nitro group under harsh conditions.

  • Optimized Protocol:

    • Activation: Use

      
       with Toluene  as the solvent (not neat). Keep temperature 
      
      
      
      .
    • Quenching: When reacting the acid chloride with Ammonia (

      
      ), use Aqueous Ammonia (25%)  at 0-5°C . High temperatures during quenching cause hydrolysis back to the acid [2].
      
    • Alternative: If the ester was formed in Step 1, skip

      
       entirely. React the ethyl ester with Methanolic Ammonia  in a pressure vessel at 
      
      
      
      for 12 hours. This "Direct Amidation" often yields cleaner product (>90%) [3].

Module 3: The Reduction Phase (Nitro to Amino)

Context: The final step involves reducing the nitro group (


) to the amine (

) without stripping the ethoxy group or reducing the benzene ring.
Q: The reaction is complete, but the product is pink/red. Why?

A: Oxidation of the unstable amine (Azo formation). 4-Amino-2-ethoxybenzamide is sensitive to air oxidation, forming azo-dimers (colored impurities) immediately upon exposure to air in solution.

  • Corrective Protocol:

    • Atmosphere: Perform the filtration of the catalyst (Pd/C) under a Nitrogen Blanket .

    • Antioxidant: Add Sodium Metabisulfite (0.1% eq) to the workup water during isolation.

    • Acidity: Isolate the product as the Hydrochloride Salt (using HCl/IPA) rather than the free base. The salt form is significantly more stable against oxidation [4].

Q: Raney Nickel vs. Pd/C: Which is better?

A: Pd/C is cleaner; Raney Ni is cheaper but riskier.

  • Pd/C (5-10% loading): Recommended for pharmaceutical purity. Requires 30-50 psi

    
    .
    
  • Raney Nickel: Effective but often requires high pressure and rigorous washing to remove aluminum leachables. Only use if cost is the primary driver over purity.

Summary: Process Parameter Table

ParameterStandard (Low Yield)Optimized (High Yield)Reason
Starting Material 4-amino-2-hydroxybenzamide2-hydroxy-4-nitrobenzoic acid Eliminates N-alkylation side reactions.
Alkylation Solvent AcetoneDMF or MEK + TBAB Higher temp & phase transfer catalysis improves kinetics.
Amidation Reagent Neat SOCl₂Methanolic Ammonia (on ester) Avoids corrosive acid chlorides; milder conditions.
Reduction Catalyst Fe / HCl (Bechamp)Pd/C (Hydrogenation) Eliminates iron sludge; easier workup; higher purity.
Isolation Form Free BaseHCl Salt Prevents oxidative degradation (pink discoloration).

References

  • Maimone, T. J., et al. "Pd-catalyzed O-arylation of ethyl acetohydroximate...".[1] Journal of the American Chemical Society, 2010.[1]

  • PrepChem. "Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid". PrepChem.com, Accessed 2024.

  • ResearchGate. "Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application". ResearchGate, 2025.[2]

  • Google Patents. "CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation". Google Patents, 2014.

Sources

Optimization

"4-Amino-2-ethoxybenzamide" synthesis side reactions and byproducts

Technical Support Center: 4-Amino-2-ethoxybenzamide Synthesis Guide Executive Summary & Molecule Profile 4-Amino-2-ethoxybenzamide is a critical pharmacophore scaffold, structurally analogous to the benzamide class of ga...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2-ethoxybenzamide Synthesis Guide

Executive Summary & Molecule Profile

4-Amino-2-ethoxybenzamide is a critical pharmacophore scaffold, structurally analogous to the benzamide class of gastroprokinetic agents (e.g., Itopride, Mosapride intermediates). Its synthesis is frequently plagued by regioselectivity issues during alkylation and "stalled" reduction intermediates (hydroxylamines) that persist as genotoxic impurities.

This guide details the Nitro-Route (most robust industrial pathway), identifying specific failure points where byproducts are generated.

Property Details
CAS Registry 53906-79-7 (Generic/Related)
Molecular Formula C₉H₁₂N₂O₂
Key Functionality Primary Aniline, Ortho-Ethoxy Ether, Primary Amide
Critical Quality Attribute Nitro/Nitroso content < 10 ppm (Genotoxic concern)

Master Synthesis Workflow (The "Nitro" Route)

We recommend the Nitro-Precursor Route over the PAS (4-Aminosalicylic Acid) Route . The PAS route suffers from competitive N-alkylation vs. O-alkylation. The Nitro route protects the nitrogen as a non-nucleophilic nitro group until the final step.

Pathway Overview:

  • Precursor: 2-Hydroxy-4-nitrobenzoic acid.

  • Step 1 (O-Alkylation): Selective etherification to 2-ethoxy-4-nitrobenzoic acid.

  • Step 2 (Amidation): Activation (SOCl₂) and ammonolysis to 2-ethoxy-4-nitrobenzamide.

  • Step 3 (Reduction): Catalytic hydrogenation to 4-amino-2-ethoxybenzamide.

SynthesisPath Start 2-Hydroxy-4- nitrobenzoic acid Step1 2-Ethoxy-4- nitrobenzoic acid Start->Step1 Et-I, K2CO3 (O-Alkylation) Step2 2-Ethoxy-4- nitrobenzamide Step1->Step2 1. SOCl2 2. NH3(aq) Imp1 Impurity A: Ethyl Ester Byproduct Step1->Imp1 Over-alkylation Product 4-Amino-2- ethoxybenzamide Step2->Product H2, Pd/C (Reduction) Imp2 Impurity B: Hydrolysis Revertant Step2->Imp2 H2O (Hydrolysis) Imp3 Impurity C: Hydroxylamine/Azo Step2->Imp3 Partial Red.

Figure 1: Critical Process Flow and Divergent Impurity Pathways.

Troubleshooting & Side Reaction Analysis

Module 1: The Alkylation Trap (Step 1)

Issue: Formation of Ethyl 2-ethoxy-4-nitrobenzoate (Double Alkylation). Context: You are alkylating a molecule with two acidic protons: the Phenolic -OH (pKa ~7-8) and the Carboxylic -COOH (pKa ~4). Mechanism: While the carboxylate is more acidic and deprotonates first, the phenoxide is a better nucleophile. However, under vigorous conditions (high temp, excess alkyl halide), the carboxylate also alkylates, forming the ethyl ester.

  • Diagnostic: HPLC peak at RRT ~1.2-1.3 (non-polar ester).

  • Corrective Action:

    • Stoichiometry: Limit Ethyl Iodide/Bromide to 1.05 - 1.1 equivalents.

    • Base Choice: Use mild bases (K₂CO₃) in polar aprotic solvents (DMF/Acetone). Avoid strong bases (NaH) which strip both protons aggressively.

    • Saponification Rescue: If the ester forms, do not discard. Treat the crude with aqueous NaOH to hydrolyze the ester back to the acid without touching the ether.

Module 2: The Amidation Stall (Step 2)

Issue: Low yield or presence of 2-Ethoxy-4-nitrobenzoic acid in the final amide. Context: The acid chloride intermediate is moisture-sensitive. Mechanism:

  • Acid + SOCl₂ → Acid Chloride + SO₂ + HCl.

  • Acid Chloride + H₂O (from wet ammonia or air) → Reversion to Acid .

  • Acid Chloride + NH₃ → Amide.

  • Diagnostic: Presence of starting material (Acid) in the amide product.

  • Corrective Action:

    • Ensure SOCl₂ is fresh and excess is fully distilled off (or use Toluene azeotrope).

    • Use anhydrous ammonia gas in THF/Toluene instead of aqueous ammonia if hydrolysis is severe.

    • Temperature Control: Keep the ammonia addition < 10°C. The hydrolysis reaction has a higher activation energy than amidation; keeping it cold favors the amide.

Module 3: The Reduction Hazard (Step 3 - CRITICAL)

Issue: Presence of Hydroxylamine (-NHOH) or Azo/Azoxy dimers . Context: Nitro reduction is not a single step; it is a 6-electron cascade. Stopping early or starving the catalyst of hydrogen leads to toxic intermediates.

Reaction Cascade: R-NO₂ (+2e) → R-NO (Nitroso) (+2e) → R-NHOH (Hydroxylamine) (+2e) → R-NH₂ (Amine)

  • Side Reaction (Condensation): R-NO (Nitroso) + R-NHOH (Hydroxylamine) → R-N=N+(O-)-R (Azoxy dimer) These dimers are highly colored (orange/red) and difficult to remove.

  • Diagnostic:

    • Product is off-white/pink instead of white.

    • LC-MS shows M+16 (Hydroxylamine) or 2M-16 (Azo/Azoxy) peaks.

  • Corrective Action:

    • Hydrogen Pressure: Maintain >3 bar pressure. Starvation favors coupling.

    • Temperature: 50-60°C is optimal. Too cold = stalls at hydroxylamine.

    • Catalyst Poisoning: Ensure the sulfur from Step 2 (SOCl₂) is completely removed. Sulfur poisons Pd/C, stalling the reduction.

Impurity Profile Table

Impurity NameStructure DescriptionOrigin StepRemoval Strategy
Impurity A Ethyl 2-ethoxy-4-nitrobenzoateStep 1 (O-Alkylation)Saponification (NaOH wash)
Impurity B 2-Ethoxy-4-nitrobenzoic acidStep 2 (Hydrolysis)Bicarbonate wash (removes acid)
Impurity C 4-(Hydroxyamino)-2-ethoxybenzamideStep 3 (Partial Red.)Extend hydrogenation time; fresh catalyst
Impurity D 4,4'-Azobis(2-ethoxybenzamide)Step 3 (Dimerization)Recrystallization from Ethanol/Water

Detailed Experimental Protocol (Nitro Route)

Note: All steps must be performed in a fume hood. Standard PPE required.

Step 1: Synthesis of 2-Ethoxy-4-nitrobenzoic acid

  • Dissolve 2-hydroxy-4-nitrobenzoic acid (10.0 g, 54.6 mmol) in DMF (50 mL).

  • Add K₂CO₃ (15.1 g, 109 mmol) and stir for 30 min at RT.

  • Add Ethyl Iodide (4.8 mL, 60 mmol) dropwise.

  • Heat to 60°C for 4-6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

  • Workup: Pour into ice water (200 mL). Acidify with HCl (1M) to pH 2.

  • Filter the precipitate. Checkpoint: If product is oily (ester presence), reflux with 10% NaOH for 1 hour, then re-acidify.

Step 2: Synthesis of 2-Ethoxy-4-nitrobenzamide

  • Suspend dry 2-ethoxy-4-nitrobenzoic acid (8.0 g) in Toluene (40 mL).

  • Add Thionyl Chloride (8 mL) and a catalytic drop of DMF.

  • Reflux for 2 hours until gas evolution ceases (Clear solution).

  • Distill off Toluene and excess SOCl₂ under vacuum.

  • Dissolve residue in dry THF (30 mL).

  • Cool to 0°C. Sparge Ammonia gas or add NH₄OH (25%, 20 mL) slowly.

  • Stir 1 hour. Filter the solid amide. Wash with water and NaHCO₃ solution.[1]

Step 3: Reduction to 4-Amino-2-ethoxybenzamide

  • Dissolve Nitro-amide (5.0 g) in Methanol (50 mL).

  • Add 10% Pd/C (0.5 g, 50% wet).

  • Hydrogenate at 40-50 psi (3-4 bar) at 50°C for 6 hours.

  • Filtration: Filter catalyst through Celite while hot (product may crystallize if cold).

  • Concentrate filtrate. Recrystallize from Ethanol.

References

  • Clinton, R. O., & Laskowski, S. C. (1954). Alkoxybenzamides and process of preparation. U.S. Patent No.[2] 2,669,583. Washington, DC: U.S. Patent and Trademark Office.

  • Yao, J., Li, K., Song, Y., & Wang, S. (2018).[3][4] The Synthesis and Biological Evaluation of a New Bioactive Metabolite of Mosapride as a Potential Gastroprokinetic Agent.[3][4] Future Medicinal Chemistry, 11(3).

  • Hao, Z., Xiao, K., & Wang, L. (2012). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Advanced Materials Research, 554-556, 861-864.

  • Race, P. R., et al. (1999). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics. Biochemical Pharmacology. (Mechanistic reference for nitro-reduction cascade).

Sources

Troubleshooting

"4-Amino-2-ethoxybenzamide" degradation pathways and prevention

Technical Support Center: 4-Amino-2-ethoxybenzamide From the Desk of the Senior Application Scientist Welcome to the dedicated support center for 4-Amino-2-ethoxybenzamide. As researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2-ethoxybenzamide

From the Desk of the Senior Application Scientist

Welcome to the dedicated support center for 4-Amino-2-ethoxybenzamide. As researchers and drug development professionals, we understand that ensuring the stability and integrity of your compounds is paramount to the success of your experiments and the quality of your final product. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and robust protocols to manage and prevent the degradation of 4-Amino-2-ethoxybenzamide. Our approach is built on fundamental chemical principles and field-proven methodologies to help you navigate the complexities of compound stability.

Frequently Asked Questions (FAQs)

Q1: What is 4-Amino-2-ethoxybenzamide, and what are its primary functional groups of concern for stability?

A1: 4-Amino-2-ethoxybenzamide is an aromatic organic compound with the molecular formula C₉H₁₂N₂O₂.[1] Its structure features three key functional groups that are central to its chemical reactivity and potential degradation:

  • Aromatic Amine (-NH₂): The primary amino group attached to the benzene ring is a site of potential oxidation.

  • Ether (-OC₂H₅): The ethoxy group is generally stable but can undergo cleavage under harsh acidic conditions.

  • Amide (-CONH₂): The benzamide group is susceptible to hydrolysis, especially under strong acidic or basic conditions.

Understanding the interplay of these groups is crucial for predicting and mitigating instability.

Q2: What are the most common degradation pathways for a molecule like 4-Amino-2-ethoxybenzamide?

A2: Based on its structure, the most anticipated degradation pathways are hydrolysis, oxidation, and photolysis.[2][3]

  • Hydrolysis: Cleavage of the amide bond is a primary concern, yielding 4-Amino-2-ethoxybenzoic acid. This is often accelerated by pH extremes (acidic or alkaline) and elevated temperatures.[4][5]

  • Oxidation: The aromatic amine is readily oxidized, which can lead to the formation of colored impurities like nitroso or nitro derivatives, or complex polymeric products. This can be initiated by atmospheric oxygen, peroxides, or metal ions.[6][7]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation, potentially leading to cleavage of the C-N or C-O bonds or oxidation of the amino group.[2][8]

Q3: What are the ideal storage conditions for 4-Amino-2-ethoxybenzamide to ensure long-term stability?

A3: To minimize degradation, 4-Amino-2-ethoxybenzamide should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[1] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended, especially for solutions. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidation.

In-Depth Analysis: Potential Degradation Pathways

Understanding the specific chemical transformations that 4-Amino-2-ethoxybenzamide may undergo is the first step in developing a robust stability-indicating method and prevention strategy. The following pathways are predicted based on the compound's functional groups and established chemical principles.

Hydrolytic Degradation
  • Mechanism: The amide functional group is the primary target for hydrolysis. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

  • Primary Degradant: 4-Amino-2-ethoxybenzoic acid.

  • Causality: The rate of hydrolysis is highly dependent on pH and temperature.[4] It is crucial to maintain a neutral pH for aqueous solutions whenever possible to minimize this pathway.

Oxidative Degradation
  • Mechanism: The 4-amino group makes the aromatic ring electron-rich and thus susceptible to oxidation. Oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen, metal contaminants) can abstract a hydrogen atom from the amine, leading to a cascade of reactions.

  • Potential Degradants: This pathway can be complex, potentially forming 4-Nitroso-2-ethoxybenzamide, 4-Nitro-2-ethoxybenzamide, or even colored polymeric materials through radical coupling reactions.[6][9]

  • Causality: The presence of even trace amounts of metal ions can catalyze oxidation. Using chelating agents like EDTA in formulations can be a valid preventative measure. The choice of solvent is also critical, as some solvents can generate peroxides over time.

Photolytic Degradation
  • Mechanism: Aromatic amines can absorb UV light, promoting an electron to a higher energy state. This excited state molecule is more reactive and can undergo various reactions, including cleavage of the C-N bond or reaction with oxygen to form oxidized products.[10][11]

  • Potential Degradants: Photodegradation can lead to a complex mixture of products, including those from oxidative pathways and potential dealkylation of the ethoxy group.

  • Causality: This pathway is entirely dependent on exposure to light. The use of amber vials or light-protective packaging is a simple and effective preventative measure.[12]

G cluster_conditions A 4-Amino-2-ethoxybenzamide B 4-Amino-2-ethoxybenzoic Acid A->B Amide Cleavage C 4-Nitroso/Nitro Derivatives A->C Amine Oxidation D Polymeric Impurities A->D Radical Coupling E Complex Mixture A->E Multiple Pathways Hydrolysis Hydrolysis (Acid/Base, Heat) Hydrolysis->B Oxidation Oxidation (O₂, H₂O₂, Metal Ions) Oxidation->C Oxidation->D Photolysis Photolysis (UV/Visible Light) Photolysis->E

Caption: Predicted degradation pathways for 4-Amino-2-ethoxybenzamide.

Troubleshooting Guide

Q: My solution of 4-Amino-2-ethoxybenzamide has turned yellow/brown upon storage. What is the likely cause?

A: The development of color is a classic indicator of oxidative degradation of the aromatic amino group.[6] This likely results in the formation of nitroso, nitro, or polymeric species, which are often highly colored.

  • Immediate Actions:

    • Verify the identity of the colored species using LC-MS to confirm an increase in mass corresponding to the addition of oxygen atoms.

    • Review your storage conditions. Was the container properly sealed? Was the solvent fresh and peroxide-free? Was the solution protected from light?

  • Preventative Measures:

    • Store solutions under an inert atmosphere (nitrogen or argon).

    • Use high-purity, antioxidant-free solvents.

    • If appropriate for your application, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).

    • Always store solutions in amber vials or wrapped in foil to protect from light, as light can accelerate oxidation.[2]

Q: I'm analyzing my sample with reverse-phase HPLC and see a new, earlier-eluting peak after incubation in an acidic buffer. What could it be?

A: An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound. The most probable cause is the hydrolysis of the amide bond to form 4-Amino-2-ethoxybenzoic acid. The carboxylic acid group is significantly more polar than the amide group, resulting in a shorter retention time.

  • Confirmation Steps:

    • Perform a co-injection with a synthesized standard of 4-Amino-2-ethoxybenzoic acid, if available.

    • Use LC-MS to check the mass of the new peak. The expected mass will correspond to the hydrolyzed product.

    • Analyze the sample under neutral and basic conditions. You should see a pH-dependent rate of formation of this new peak, confirming it is a product of hydrolysis.[4]

Q: My chromatogram shows multiple unexpected small peaks after my experiment. How do I determine the source?

A: The appearance of multiple minor peaks suggests either a complex degradation cascade or interaction with your experimental matrix.

  • Troubleshooting Workflow:

    • Run a Blank: Analyze your solvent/buffer/matrix without the active pharmaceutical ingredient (API) to rule out artifacts from the matrix itself.

    • Evaluate Stress Conditions: The complexity might be due to overly harsh stress conditions, causing secondary degradation of primary degradants.[6] Consider reducing the stressor concentration, temperature, or duration of exposure.

    • Use a Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum for each peak. Related degradants often retain a similar chromophore and thus have similar UV spectra to the parent compound, helping to distinguish them from matrix-related impurities.

    • Employ Mass Spectrometry (MS): LC-MS is the definitive tool for identifying unknown peaks by providing mass-to-charge ratio information, which is crucial for structural elucidation.[2][13]

G Start Unexpected Peak(s) Observed in HPLC CheckBlank Run Matrix Blank. Peak(s) Present? Start->CheckBlank IdentifySource Identify Source of Matrix Contamination CheckBlank->IdentifySource Yes AnalyzePeak Analyze Peak Characteristics (UV Spectrum, Mass) CheckBlank->AnalyzePeak No Resolve Issue Resolved IdentifySource->Resolve CompareParent Compare to Parent Compound. Similar UV Spectrum? AnalyzePeak->CompareParent CompareParent->IdentifySource No (Likely an unrelated impurity) Hypothesize Hypothesize Degradation Pathway (Oxidation, Hydrolysis, etc.) CompareParent->Hypothesize Yes Confirm Confirm Structure (LC-MS/MS, NMR) Hypothesize->Confirm Confirm->Resolve

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Prevention and Stabilization Strategies

Proactive measures are the most effective way to maintain the integrity of 4-Amino-2-ethoxybenzamide.

StrategyMechanism of ProtectionKey Implementation Steps
Control of Atmosphere Prevents oxidation by removing molecular oxygen.Store solid and solution samples under an inert gas (N₂ or Ar). Use freshly degassed solvents for preparing solutions.
Protection from Light Prevents initiation of photolytic degradation pathways.Use amber glass vials or containers. For highly sensitive experiments, wrap containers in aluminum foil.[12]
pH Control Minimizes acid- and base-catalyzed hydrolysis of the amide bond.Maintain aqueous solutions at a pH as close to neutral (pH 6-8) as the experiment allows. Use appropriate buffer systems.
Temperature Control Reduces the kinetic rate of all degradation reactions.Store stock materials and solutions at recommended low temperatures (e.g., 2-8°C or -20°C).[14] Avoid repeated freeze-thaw cycles.
Use of Excipients Scavenge initiators of degradation.In formulations, consider adding antioxidants (e.g., BHT, sodium metabisulfite) to inhibit oxidation or chelating agents (e.g., EDTA) to sequester catalytic metal ions.

Key Experimental Protocols

Protocol 1: Forced Degradation Study Design

This protocol is designed to intentionally degrade the sample to identify potential degradants and establish a stability-indicating analytical method.[3] The goal is to achieve 5-20% degradation of the active ingredient.[15]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-Amino-2-ethoxybenzamide in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • At timed intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid powder in a 70°C oven for 48 hours.

    • Dissolve a known quantity of the stressed solid and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid powder and a solution (100 µg/mL) to a calibrated light source providing UV and visible output (ICH Q1B conditions).

    • Analyze the samples at appropriate time points. Include a dark control sample wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method Development

A self-validating protocol to ensure separation of the parent compound from all potential degradation products.

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic mobile phase ensures that the primary amine is protonated and the potential carboxylic acid degradant is non-ionized, leading to good peak shape for all analytes.

  • Gradient Elution:

    • Develop a gradient method to ensure separation of compounds with a wide range of polarities.

    • Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Detection:

    • Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm). Determine the optimal detection wavelength for the parent compound and its degradants.

  • Method Validation (Specificity):

    • Inject all samples from the forced degradation study (Protocol 1).

    • System Suitability: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other (Resolution > 1.5).

    • Peak Purity Analysis: Use the PDA software to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples. The peak should be spectrally pure, confirming no co-elution with degradants.

References

  • PubMed. (2024).
  • BenchChem. (n.d.). Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions.
  • Veeprho. (2020).
  • ResearchGate. (n.d.). Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions.
  • Chromatography Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • BioPharm International. (n.d.).
  • CORE. (2013).
  • ChemScene. (n.d.). 4-Amino-2-ethoxybenzamide.
  • PubChem. (n.d.). 4-(2-Amino-2-oxoethoxy)benzamide.
  • ResearchGate. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT.
  • IJRPR. (n.d.).
  • European Medicines Agency. (n.d.). Quality of medicines questions and answers: Part 2.
  • Semantic Scholar. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Biosciences Biotechnology Research Asia. (n.d.).
  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • ResearchGate. (n.d.). (PDF)
  • ScienceDirect. (2017). Photocatalytic degradation of 2-(4-methylphenoxy)ethanol over TiO2 spheres.
  • Neliti. (2022).
  • ResearchGate. (n.d.). The photocatalytic degradation of amino and nitro substituted stilbenesulfonic acids by TiO2/UV and Fe2+/H2O2/UV under aqueous conditions.
  • Thieme. (n.d.). Oxidation of Peptide α-Hydroxy Esters and α-Hydroxyamides.
  • PubChem. (n.d.). 2-amino-N-(4-ethoxyphenyl)benzamide.
  • PLOS. (n.d.).
  • MDPI. (2023).
  • Royal Society of Chemistry. (n.d.). Anodic oxidation of carboxamides. Part II. Anodic oxidation and pyridination of N-methyl-4′-methoxybenzanilide in acetonitrile.
  • National Institutes of Health. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • University of Parma Research Repository. (2025). Catalytic oxidative carbonylation of amino moieties to ureas, oxamides.
  • Sigma-Aldrich. (n.d.). 2-Ethoxybenzamide.
  • PubChem. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.
  • Royal Society of Chemistry. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study.
  • PubChem. (n.d.). 4-(2-Amino-2-oxoethoxy)-3-ethoxybenzamide.

Sources

Optimization

Strategies to enhance the regioselectivity of "4-Amino-2-ethoxybenzamide" synthesis

Welcome to the technical support center for the synthesis of 4-Amino-2-ethoxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-ethoxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven strategies to enhance the regioselectivity and overall success of your synthesis. Our focus is on the causality behind experimental choices to ensure you not only execute protocols but also understand the underlying chemical principles.

Introduction: The Importance of Regiochemical Purity

4-Amino-2-ethoxybenzamide is a key substituted benzamide, a class of compounds with significant interest in medicinal chemistry. The precise arrangement of the amino, ethoxy, and benzamide groups on the aromatic ring is critical for its biological activity and pharmacological properties. Achieving high regioselectivity is paramount to avoid the formation of difficult-to-separate isomers, which can impact efficacy, introduce toxicity, and complicate regulatory approval. This guide provides troubleshooting advice and optimized protocols to help you navigate the synthetic challenges.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: I am getting a mixture of isomers during the nitration of 2-ethoxybenzoic acid. How can I improve the yield of the desired 4-nitro intermediate?

This is the most common challenge in this synthesis. The issue arises from the competing directing effects of the substituents on the starting material, 2-ethoxybenzoic acid.

The Underlying Chemistry: A Battle of Directing Groups

In electrophilic aromatic substitution, such as nitration, the existing groups on the benzene ring dictate the position of the incoming nitro group.

  • The Ethoxy Group (-OCH₂CH₃): This is a strong activating group and an ortho, para-director. It donates electron density to the ring, making it more reactive.[1][2]

  • The Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. It withdraws electron density from the ring.[1]

When both are present, they compete. The powerful activating effect of the ethoxy group generally dominates, directing the incoming electrophile (NO₂⁺) to the positions ortho and para to it. The position para to the ethoxy group is also the position meta to the carboxylic acid group, making it the most electronically favored position. However, side products, particularly the 6-nitro isomer, are often formed.

G

Strategies to Enhance 4-Nitro Regioselectivity:

  • Temperature Control: Lowering the reaction temperature often increases selectivity. Exothermic nitration reactions can lead to the formation of more side products if the temperature is not strictly controlled. Running the reaction at 0°C to 5°C can significantly favor the thermodynamically more stable 4-nitro isomer.

  • Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of 2-ethoxybenzoic acid. This maintains a low concentration of the highly reactive nitronium ion (NO₂⁺) and helps to suppress side reactions.

  • Choice of Solvent: While strong acids are often used as both catalyst and solvent, exploring alternative solvent systems can modulate reactivity and selectivity. For instance, using acetic anhydride as a solvent can sometimes provide milder reaction conditions.

Optimized Protocol for Nitration:

This protocol is designed to maximize the yield of the 4-nitro isomer.

  • Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 2-ethoxybenzoic acid (1 equivalent) in concentrated sulfuric acid at 0°C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the temperature below 10°C.

  • Reaction: Add the nitrating mixture dropwise to the 2-ethoxybenzoic acid solution, ensuring the reaction temperature does not exceed 5°C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude nitro-substituted product.

  • Purification: Filter the solid, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent like ethanol to isolate the pure 4-nitro-2-ethoxybenzoic acid.

FAQ 2: My reduction of 4-nitro-2-ethoxybenzamide is inefficient. What are the best methods to ensure complete conversion to 4-amino-2-ethoxybenzamide?

The reduction of an aromatic nitro group is a common transformation, but its efficiency can be affected by the presence of other functional groups, like the amide and ether linkages in your molecule.[3] Incomplete reactions or the formation of undesired intermediates (like hydroxylamines or azo compounds) are potential pitfalls.

Comparison of Reduction Methods:

MethodReagentsProsCons
Catalytic Hydrogenation H₂ gas, Pd/C or Raney-NiHigh yield, clean byproducts (water), mild conditions.[4]Requires specialized high-pressure equipment, potential for catalyst poisoning.[5]
Metal-Acid Reduction Fe/HCl or SnCl₂/HClInexpensive, robust, and effective.[6]Harsh acidic conditions, requires stoichiometric amounts of metal, and work-up can be cumbersome.
Transfer Hydrogenation Hydrazine (N₂H₄), Ammonium formateAvoids the use of high-pressure hydrogen gas.[7]Hydrazine is toxic; reaction can be exothermic.
Biocatalytic Reduction Nitroreductase enzymesHighly chemoselective, environmentally friendly (aqueous conditions, room temperature).[8]Requires specific enzymes, may have lower substrate loading.

Troubleshooting Guide for Nitro Reduction:

  • Issue: Incomplete Reaction

    • Catalyst Inactivity (Hydrogenation): The catalyst (e.g., Pd/C) may be old or poisoned. Use fresh, high-quality catalyst. Sometimes, adding a small amount of acetic acid to the reaction mixture can help activate the catalyst and improve the reaction rate.

    • Poor Solubility: If your compound is not fully dissolved, the reaction will be slow. For hydrophobic molecules, consider using a co-solvent system like THF/ethanol.[7]

    • Insufficient Reagent (Metal-Acid): Ensure you are using a sufficient excess of the metal and acid.

  • Issue: Formation of Side Products

    • With milder reducing agents or incomplete reactions, intermediates like nitroso or hydroxylamine compounds can form. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).

    • Over-reduction is generally not a concern for the ethoxy or amide groups under these conditions, but it's always good practice to monitor the reaction progress.

Recommended Protocol: Catalytic Hydrogenation

This is often the cleanest and most efficient method.

  • Setup: To a solution of 4-nitro-2-ethoxybenzamide (1 equivalent) in ethanol or methanol, add 10% Palladium on carbon (Pd/C) (5-10% by weight).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Completion: Once hydrogen uptake ceases (typically 4-6 hours), purge the system again with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude 4-amino-2-ethoxybenzamide, which can be further purified by recrystallization.

FAQ 3: Are there alternative synthetic routes that offer superior regioselectivity from the start?

Yes. A more controlled synthesis can be achieved by carefully selecting the starting material and the order of reactions. A retrosynthetic analysis suggests that starting with a molecule where the 1,4-relationship of the key substituents is already established can be highly advantageous.

Alternative Strategy: Starting from 4-Aminobenzoic Acid

This strategy installs the substituents in a more controlled sequence, minimizing the formation of isomers.

// This workflow is incorrect for the target molecule. Let's correct it.

// Corrected Workflow start_corrected [label="2-Hydroxy-4-nitrobenzoic Acid"]; step1_corrected [label="Step 1: Ethylation\n(e.g., Diethyl Sulfate)", shape=ellipse, style=filled, fillcolor="#4285F4"]; intermediate1_corrected [label="2-Ethoxy-4-nitrobenzoic Acid"]; step2_corrected [label="Step 2: Amidation\n(e.g., SOCl₂, then NH₃)", shape=ellipse, style=filled, fillcolor="#4285F4"]; intermediate2_corrected [label="2-Ethoxy-4-nitrobenzamide"]; step3_corrected [label="Step 3: Reduction of Nitro Group\n(e.g., H₂/Pd-C)", shape=ellipse, style=filled, fillcolor="#4285F4"]; final_product [label="4-Amino-2-ethoxybenzamide\n(Target Molecule)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start_corrected -> step1_corrected; step1_corrected -> intermediate1_corrected; intermediate1_corrected -> step2_corrected; step2_corrected -> intermediate2_corrected; intermediate2_corrected -> step3_corrected; step3_corrected -> final_product; } ddot Caption: A highly regioselective synthetic workflow.

Rationale for this Improved Route:

  • Starting Material: 2-Hydroxy-4-nitrobenzoic acid establishes the correct 1,2,4-substitution pattern from the outset.

  • Ethylation: The hydroxyl group is selectively ethylated. This reaction does not affect the other positions on the ring.

  • Amidation: The carboxylic acid is converted to a benzamide. This can be achieved through various methods, such as conversion to an acyl chloride followed by reaction with ammonia.[9]

  • Reduction: The final step is the reduction of the nitro group to an amine, which yields the target molecule with high purity.

This approach avoids the problematic nitration step of a disubstituted benzene ring, thereby preventing the formation of regioisomers and simplifying purification.

References

  • NINGBO INNO PHARMCHEM. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid.
  • Olah, G. A., et al. (n.d.). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Semantic Scholar.
  • ChemScene. (n.d.). 4-Amino-2-ethoxybenzamide.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Chemistry LibreTexts. (2015, July 18). Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Karimov, J. S. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology. Retrieved from [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Rowley, A. T., et al. (n.d.). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Catalysis. Retrieved from [Link]

  • Google Patents. (2006, February 2). WO 2006/011696 A1.
  • Google Patents. (n.d.). US4217304A - Continuous reduction process.

Sources

Reference Data & Comparative Studies

Validation

"4-Amino-2-ethoxybenzamide" vs. other benzamide kinase inhibitors

This guide provides a comparative technical analysis of 4-Amino-2-ethoxybenzamide against established Benzamide Kinase Inhibitors . Executive Summary: The Benzamide Bifurcation In medicinal chemistry, the benzamide moiet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 4-Amino-2-ethoxybenzamide against established Benzamide Kinase Inhibitors .

Executive Summary: The Benzamide Bifurcation

In medicinal chemistry, the benzamide moiety serves as a "privileged scaffold"—a core structure capable of binding to diverse biological targets depending on its substitution pattern. A critical distinction must be made between 4-Amino-2-ethoxybenzamide and Benzamide Kinase Inhibitors (such as Imatinib or Nilotinib).

  • 4-Amino-2-ethoxybenzamide is the pharmacophoric core of 5-HT4 receptor agonists (e.g., Mosapride, Cisapride). It functions primarily as a GPCR modulator for gastrointestinal motility.

  • Benzamide Kinase Inhibitors utilize the benzamide group as a linker or hinge-binder to lock Tyrosine Kinases (e.g., BCR-ABL, EGFR) into an inactive conformation.

This guide explores why the specific "4-amino-2-ethoxy" substitution directs the molecule toward GPCRs, while alternative benzamide substitutions create potent kinase inhibitors.

Compound Profiles & Mechanistic Divergence

A. 4-Amino-2-ethoxybenzamide (The GPCR Agonist)
  • Primary Class: Prokinetic Agent / 5-HT4 Agonist.[1][2][3][4]

  • Key Structural Feature: The ortho-ethoxy group provides steric bulk that forces the amide out of planarity, optimizing it for the serotonin receptor pocket. The para-amino group acts as a hydrogen bond donor critical for GPCR activation.

  • Kinase Activity: Negligible. This fragment lacks the hydrophobic "tail" required to occupy the allosteric pocket (back-cleft) of kinases.

B. Benzamide Kinase Inhibitors (The Tyrosine Kinase Antagonists)
  • Representative Drugs: Imatinib, Nilotinib, Ponatinib.[5]

  • Role of Benzamide: In Type II kinase inhibitors (e.g., Imatinib), the benzamide motif acts as a linker . The amide nitrogen and carbonyl form crucial hydrogen bonds with the conserved Glu/Asp residues in the kinase DFG (Asp-Phe-Gly) motif.

  • Key Structural Feature: Unlike the simple 4-amino-2-ethoxy core, these inhibitors possess a "Tail" region (e.g., trifluoromethyl-phenyl) that penetrates the hydrophobic pocket created when the kinase activation loop is in the "OFF" state.

Comparative Data Analysis

The following table contrasts the physicochemical and biological profiles of the 4-Amino-2-ethoxybenzamide core versus a representative Benzamide Kinase Inhibitor (Imatinib).

Feature4-Amino-2-ethoxybenzamideBenzamide Kinase Inhibitor (e.g., Imatinib)
Primary Target 5-HT4 Receptor (GPCR)BCR-ABL / c-KIT / PDGFR (Tyrosine Kinase)
Mechanism Orthosteric AgonismATP-Competitive Inhibition (Type II)
Binding Mode Surface pocket binding (GPCR extracellular loops)Deep cleft binding (ATP pocket + Allosteric pocket)
Molecular Weight ~180.2 Da (Fragment-like)~493.6 Da (Drug-like)
LogP (Lipophilicity) ~0.8 (Highly Polar)~3.5 (Lipophilic)
Kinase IC50 > 10,000 nM (Inactive)< 20 nM (Highly Potent)
Key Interactions H-bonds via 4-amino; Hydrophobic fit of ethoxyH-bonds via Amide Linker; Hydrophobic Tail occupancy

Structure-Activity Relationship (SAR) Visualization

The divergence in biological activity is dictated by the substitution pattern on the benzene ring.

Benzamide_SAR Scaffold Benzamide Scaffold (Ph-CO-NH-R) Sub1 Substitution: 4-Amino + 2-Ethoxy Scaffold->Sub1 Small/Polar Groups Sub2 Substitution: 4-(Pyridin-3-yl)pyrimidin-2-amino Scaffold->Sub2 Large Hydrophobic Linkers Target1 Target: 5-HT4 Receptor (Gastroprokinetic) Sub1->Target1 Target2 Target: Tyrosine Kinase (Antineoplastic) Sub2->Target2 Mechanism1 Mechanism: GPCR Agonism (Mosapride/Cisapride) Target1->Mechanism1 Mechanism2 Mechanism: DFG-out Stabilization (Imatinib/Nilotinib) Target2->Mechanism2

Figure 1: SAR Divergence. The "4-Amino-2-ethoxy" pattern directs the scaffold toward GPCRs, whereas bulky aryl-amine substitutions direct it toward Kinases.

Experimental Protocol: Verifying Kinase Selectivity

To empirically demonstrate that 4-Amino-2-ethoxybenzamide is not a kinase inhibitor compared to its benzamide cousins, the following ADP-Glo™ Kinase Assay protocol is recommended. This protocol validates the "inactive" status of the fragment.

Objective

Quantify the IC50 of 4-Amino-2-ethoxybenzamide against a panel of tyrosine kinases (ABL1, EGFR) using Imatinib as a positive control.

Reagents
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • ATP: Ultrapure ATP (10 μM).

  • Test Compounds:

    • Compound A: 4-Amino-2-ethoxybenzamide (dissolved in DMSO).

    • Compound B: Imatinib (Positive Control).

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10-point serial dilution of Compound A and B in DMSO (Range: 10 μM to 0.1 nM).

    • Transfer 250 nL of compound to a 384-well white assay plate.

  • Enzyme Reaction:

    • Add 2.5 μL of Kinase Solution (e.g., Recombinant ABL1, 2 ng/well) to the plate.

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Note: Benzamide kinase inhibitors often require this pre-incubation to induce the "DFG-out" conformational change.

  • Substrate Addition:

    • Add 2.5 μL of ATP/Substrate mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • Detection (ADP-Glo):

    • Add 5 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      
      
    • Expected Result:

      • Imatinib:[5] Sigmoidal curve, IC50 < 100 nM.

      • 4-Amino-2-ethoxybenzamide:[1][2][3][4][6] Flat line (No inhibition) up to 10 μM.

Pathway Visualization: The Downstream Consequence

The biological impact of these two benzamide classes is entirely different.

Pathway_Comparison cluster_0 4-Amino-2-ethoxybenzamide Effect cluster_1 Benzamide Kinase Inhibitor Effect Drug1 4-Amino-2-ethoxy... Rec1 5-HT4 Receptor Drug1->Rec1 Effector1 Adenylyl Cyclase Rec1->Effector1 Msgr1 cAMP (Increase) Effector1->Msgr1 Outcome1 GI Motility / Peristalsis Msgr1->Outcome1 Drug2 Benzamide Inhibitor (e.g., Imatinib) Rec2 BCR-ABL / EGFR Drug2->Rec2 Effector2 STAT5 / MAPK Rec2->Effector2 Msgr2 Phosphorylation (Blocked) Effector2->Msgr2 Outcome2 Apoptosis / Cell Cycle Arrest Msgr2->Outcome2

Figure 2: Pathway Divergence. The 4-amino-2-ethoxy scaffold activates cAMP pathways (left), while benzamide kinase inhibitors block phosphorylation cascades (right).

References

  • Yao, J., et al. (2018). "The synthesis and biological evaluation of a new bioactive metabolite of mosapride as a potential gastroprokinetic agent."[3] Future Medicinal Chemistry.

    • Validates 4-Amino-2-ethoxybenzamide as a 5-HT4 agonist and mosapride metabolite.[1][2][3][6]

  • Lyu, Y., et al. (2019). "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." MDPI Molecules.

    • Demonstrates how the benzamide scaffold is modified to cre
  • Cowan-Jacob, S. W., et al. (2007). "Structural biology of the Bcr-Abl kinase." Acta Crystallographica.

    • Provides the structural basis for benzamide linker binding in Im
  • Mine, Y., et al. (1997). "Comparison of the effects of mosapride citrate and cisapride on gastrointestinal motility." Journal of Pharmacology and Experimental Therapeutics.

    • Establishes the baseline activity of the ethoxy-benzamide class.

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Comparative

A Researcher's Guide to Validating "4-Amino-2-ethoxybenzamide" Target Engagement in a Cellular Context

This guide provides a comprehensive comparison of modern techniques to validate the cellular target engagement of novel small molecules, using "4-Amino-2-ethoxybenzamide" as a case study. As researchers and drug develope...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of modern techniques to validate the cellular target engagement of novel small molecules, using "4-Amino-2-ethoxybenzamide" as a case study. As researchers and drug developers, confirming that a compound binds to its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic development. Inadequate or unconvincing target validation is a primary reason for the high attrition rates in clinical trials, leading to immense financial and resource expenditure.[1] This document moves beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to design robust, self-validating studies.

The benzamide scaffold is common in pharmacology. The parent compound, 2-ethoxybenzamide (ethenzamide), is known for its anti-inflammatory and analgesic properties, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] However, the addition of a 4-amino group to this structure likely alters its physicochemical properties and target profile, necessitating a fresh and unbiased validation of its cellular interactome. This guide will focus on label-free methods that assess direct binding without chemically modifying the compound of interest, thereby preserving its native biological activity.

The Modern Toolbox for Target Engagement Validation

The central principle of target engagement is to demonstrate a direct, physical interaction between a drug and its protein target inside the cell. We will compare two powerful, label-free biophysical methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. These methods are complemented by functional assays that measure the downstream consequences of target binding.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Thermal Stability

CETSA is founded on the thermodynamic principle that the binding of a ligand, such as 4-Amino-2-ethoxybenzamide, to its target protein increases the protein's resistance to thermal denaturation.[5][6] When cells are heated, proteins begin to unfold and aggregate. A ligand-bound protein will remain in the soluble fraction at higher temperatures compared to its unbound state. This thermal stabilization is the readout for target engagement.

Causality: The energy from heating disrupts the non-covalent bonds that maintain a protein's tertiary structure. A bound ligand adds stabilizing interactions, requiring more energy (a higher temperature) to induce unfolding. This shift in the melting temperature (Tm) is a direct proxy for binding.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat cells with 4-Amino-2-ethoxybenzamide or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot cell suspension treatment->aliquot heat_block 4. Heat aliquots across a temperature gradient (e.g., 37°C to 65°C) for 3 min aliquot->heat_block lysis 5. Cell Lysis (e.g., freeze-thaw cycles) heat_block->lysis centrifuge 6. Separate soluble (bound) from precipitated (unbound) fractions via centrifugation lysis->centrifuge readout 7. Quantify soluble protein (Western Blot, MS, etc.) centrifuge->readout

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS): An Orthogonal Approach

DARTS operates on a different, yet complementary, principle: ligand binding can protect a target protein from proteolytic degradation.[7][8][9] By treating cell lysates with a protease, unbound proteins are digested, while the drug-bound target is sterically shielded and remains intact.

Causality: A small molecule binding to a protein, often in a structured pocket, can physically block access for a bulky protease enzyme to its cleavage sites. This protection is dose-dependent and serves as evidence of a direct binding interaction. DARTS is particularly advantageous because it does not require heating, which can sometimes be a confounding factor for protein complexes.

DARTS_Workflow cluster_prep Lysate Preparation & Treatment cluster_digestion Proteolytic Challenge cluster_analysis Analysis cell_culture 1. Culture & Lyse Cells treatment 2. Treat lysate with 4-Amino-2-ethoxybenzamide or Vehicle (DMSO) cell_culture->treatment protease 3. Add protease (e.g., Pronase) to treated and vehicle samples. Include a 'no protease' control. treatment->protease incubation 4. Incubate to allow digestion protease->incubation stop_reaction 5. Stop digestion (e.g., with protease inhibitors or heat) incubation->stop_reaction analysis 6. Analyze remaining intact protein by SDS-PAGE / Western Blot stop_reaction->analysis

Caption: Workflow for a Drug Affinity Responsive Target Stability (DARTS) assay.

Functional Assays: Connecting Binding to Biological Effect

While CETSA and DARTS confirm physical binding, they do not describe the functional consequence of that interaction (e.g., inhibition, activation). If the hypothesized target of 4-Amino-2-ethoxybenzamide is an enzyme, such as a kinase, a functional assay is essential.

  • Cell-Based Kinase Assays: These assays measure the phosphorylation of a known substrate of the target kinase within the cell.[10] Upon treatment with an effective inhibitor, the level of substrate phosphorylation decreases. This can be quantified using phospho-specific antibodies in methods like Western Blot or high-content imaging. This approach provides a crucial link between target engagement and a measurable biological outcome.[11]

  • Enzyme Activity Assays: For other enzyme classes, specific assays can be designed to measure the conversion of a substrate to a product.[12] Validating that 4-Amino-2-ethoxybenzamide inhibits this activity in a cellular context confirms that the binding event is functionally relevant.

Comparative Analysis of Target Validation Methods

Choosing the right method depends on the specific research question, available resources, and the nature of the hypothesized target. The following table provides a direct comparison to guide your decision-making process.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Cell-Based Functional Assay
Principle Ligand binding increases protein thermal stability.[5]Ligand binding protects protein from proteolysis.[7]Measures downstream effect of target modulation (e.g., phosphorylation).[10]
Information Provided Direct evidence of binding in cells.Direct evidence of binding in lysate.Indirect evidence of target engagement via functional output.
Compound Modification Not required (Label-free).Not required (Label-free).[13]Not required (Label-free).
Key Requirement A specific antibody for the target protein (for Western Blot readout).A specific antibody for the target protein.A specific antibody for the functional readout (e.g., phospho-substrate).
Throughput Moderate; can be adapted to 96/384-well format.[14]Low to Moderate.High; readily adaptable to plate-based formats.
Main Advantage Can be performed in intact cells, reflecting a more physiological environment.[15]Simple setup, avoids heat-induced artifacts.Directly links binding to a biological function.
Main Limitation Not all proteins show a clear thermal shift; membrane proteins can be challenging.Performed in lysate, which disrupts cellular compartmentalization.An observed effect could be due to off-target activity; does not prove direct binding alone.

Experimental Protocols

Here, we provide self-validating, step-by-step protocols for CETSA and DARTS, designed for clarity and reproducibility.

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is designed to generate a "melt curve" to determine the thermal stability of a target protein in the presence and absence of 4-Amino-2-ethoxybenzamide.

Materials & Reagents:

  • Cell line expressing the target of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4-Amino-2-ethoxybenzamide (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., PBS with protease inhibitor cocktail)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler or heat blocks

  • Microcentrifuge

  • SDS-PAGE equipment and reagents

  • Western Blot equipment and reagents

  • Primary antibody specific to the target protein

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescence substrate

Step-by-Step Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat one flask of cells with the desired concentration of 4-Amino-2-ethoxybenzamide and a parallel flask with an equivalent volume of vehicle (DMSO). Incubate for 1-2 hours at 37°C.[14]

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of ~10^7 cells/mL.

  • Aliquoting: Aliquot 50 µL of the cell suspension from both the drug-treated and vehicle-treated groups into separate PCR tubes for each temperature point to be tested.

  • Heating: Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C). One aliquot for each group should be kept at room temperature as an unheated control. Cool samples to 4°C for 3 minutes.[14]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Separate the soluble fraction from the aggregated proteins by centrifuging at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration, then analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using an antibody against the target protein.

  • Data Interpretation: Quantify the band intensity for each lane. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the drug-treated and vehicle-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target engagement.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

This protocol assesses the ability of 4-Amino-2-ethoxybenzamide to protect its target from proteolysis in cell lysate.

Materials & Reagents:

  • Cell line expressing the target of interest

  • M-PER lysis buffer (or similar, non-denaturing) with protease inhibitors

  • 4-Amino-2-ethoxybenzamide (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Protease (e.g., Pronase or thermolysin; prepare stock solution according to manufacturer)

  • Protease stop solution (e.g., 50 mM EDTA or heat inactivation)

  • SDS-PAGE and Western Blot reagents as listed for CETSA

Step-by-Step Procedure:

  • Lysate Preparation: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER) on ice for 20 minutes. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Compound Incubation: Aliquot the lysate. To one aliquot, add 4-Amino-2-ethoxybenzamide to the desired final concentration. To another, add an equivalent volume of vehicle (DMSO). Create a third aliquot for a "no protease" control. Incubate all samples at room temperature for 30 minutes.

  • Protease Digestion: Add the protease to the drug-treated and vehicle-treated samples to a predetermined optimal concentration (this may require optimization, e.g., 1:100 w/w protease:lysate). Add an equal volume of buffer without protease to the "no protease" control. Incubate at room temperature for 20-30 minutes.[16]

  • Stopping the Reaction: Stop the digestion by adding protease stop solution or by adding 5X Laemmli sample buffer and boiling for 5 minutes.

  • Analysis: Analyze equal volumes of each sample by SDS-PAGE and Western Blot using an antibody against the target protein.

  • Data Interpretation: Compare the band intensity of the full-length target protein across the three conditions. A positive result is a significantly stronger band in the drug-treated lane compared to the vehicle+protease lane. The "no protease" lane serves as a loading control, showing the initial amount of target protein.

Conclusion and Future Directions

Validating that a molecule like 4-Amino-2-ethoxybenzamide engages its intended target within a cellular environment is a non-negotiable step in modern drug discovery.[17][18] Both CETSA and DARTS offer powerful, label-free methods to provide direct evidence of this physical interaction. CETSA is advantageous for its use of intact cells, offering a more physiologically relevant context. DARTS provides a robust orthogonal validation method that avoids potential heat-related artifacts.

A self-validating experimental plan would involve first demonstrating a thermal shift with CETSA, and then confirming this interaction with DARTS. Finally, linking this direct binding to a functional consequence with a cell-based activity assay provides the highest level of confidence. By employing these rigorous, mechanistically-grounded approaches, researchers can significantly de-risk their projects and build a compelling, data-driven case for the therapeutic potential of their compounds.

References

  • PubChem. (n.d.). 2-Ethoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

  • Plescia, C., & Prozeller, D. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). SpringerLink. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethenzamide. Retrieved from [Link]

  • Gusscott, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Retrieved from [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(4-ethoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology. Retrieved from [Link]

  • An, C., et al. (2020). An update of label-free protein target identification methods for natural active products. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • DrugBank. (n.d.). 2-Ethoxybenzamide. Retrieved from [Link]

  • PepTalk. (2026). Peptide Targets Discovery, Expression, and Validation. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (n.d.). PubMed Central. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Inoviem. (n.d.). Target validation & engagement. Retrieved from [Link]

  • Biognosys. (n.d.). Drug Target Validation. Retrieved from [Link]

  • siTOOLs Biotech. (2018). Performing target validation well. Retrieved from [Link]

  • Mapping targetable sites on the human surfaceome for the design of novel binders. (2026). PNAS. Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. (n.d.). Nature Protocols. Retrieved from [Link]

  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. (n.d.). PLOS One. Retrieved from [Link]

  • How to validate small-molecule and protein interactions in cells?. (2017). ResearchGate. Retrieved from [Link]

  • JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Retrieved from [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2025). Springer. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Amino-2-oxoethoxy)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

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Validation

A Researcher's Guide to Comparative Kinase Panel Screening: Profiling 4-Amino-2-ethoxybenzamide

In the landscape of drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is paramount. Kinases share a high degree of structural similarity in their ATP-binding poc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is paramount. Kinases share a high degree of structural similarity in their ATP-binding pockets, leading to the frequent challenge of off-target effects.[1][2] A lack of selectivity can result in increased toxicity, potentially derailing an otherwise promising therapeutic candidate.[2] Therefore, early-stage profiling of a compound against a broad panel of kinases is a critical step to characterize its activity spectrum and guide lead optimization.[2][3]

This guide provides a comprehensive framework for conducting a cross-reactivity kinase panel screening, using the novel compound 4-Amino-2-ethoxybenzamide as a case study. We will compare its (hypothetical) selectivity profile against two well-characterized inhibitors: the broadly active, non-selective inhibitor Staurosporine, and the more targeted dual EGFR/HER2 inhibitor, Lapatinib.

Part 1: The Strategic Imperative of Kinase Profiling

The primary goal of kinase panel screening is to build a comprehensive picture of a compound's interactions across the human kinome. This "selectivity profile" is crucial for several reasons:

  • Target Validation: It confirms whether the compound engages the intended target kinase with high affinity.

  • Off-Target Identification: It reveals unintended interactions, which can be drivers of toxicity or, in some cases, represent opportunities for therapeutic polypharmacology.[4]

  • Structure-Activity Relationship (SAR) Guidance: Comparing profiles of analog compounds helps medicinal chemists understand which structural modifications enhance potency and selectivity.[3]

For our test compound, 4-Amino-2-ethoxybenzamide, no public kinase inhibition data is available. Therefore, a broad initial screen is the most logical starting point. We will utilize a large, commercially available panel, such as the KINOMEscan™, which screens compounds based on their ability to compete with an active-site directed ligand.[5][6][7] This binding assay format is advantageous as it is independent of ATP concentration and provides a true measure of thermodynamic binding affinity (dissociation constant, Kd).[8]

Comparator Compounds:

  • Test Compound A: 4-Amino-2-ethoxybenzamide

  • Comparator 1 (Non-selective): Staurosporine. A potent, broad-spectrum kinase inhibitor often used as a positive control due to its high affinity for the ATP-binding sites of numerous kinases.[9][10][11]

  • Comparator 2 (Selective): Lapatinib. An orally active dual tyrosine kinase inhibitor targeting the HER2/neu and epidermal growth factor receptor (EGFR) pathways.[12][13][14]

Part 2: Experimental Design and Methodology

A robust and reproducible experimental workflow is the foundation of reliable screening data. The following diagram and protocol outline the key steps.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis CompoundPrep Compound Stock Preparation (10 mM in DMSO) SerialDilution Serial Dilution to Test Concentration CompoundPrep->SerialDilution AssayPlate Assay Plate Preparation (Compound + Kinase + Tag) SerialDilution->AssayPlate Binding Competitive Binding Incubation AssayPlate->Binding Capture Affinity Capture of Ligand-Bound Kinase Binding->Capture Wash Wash Unbound Kinase Capture->Wash qPCR Quantification of Kinase-Associated Tag (qPCR) Wash->qPCR Calc Calculate % Inhibition vs. DMSO Control qPCR->Calc Profile Generate Selectivity Profile Calc->Profile

Figure 1. Workflow for a competitive binding kinase panel screen.

Detailed Protocol: Representative Kinase Binding Assay (e.g., KINOMEscan™)

This protocol is based on the principles of active site-directed competition binding assays.[6][15]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Test Compound A, Staurosporine, and Lapatinib in 100% DMSO.

    • Perform serial dilutions to achieve the final desired screening concentration (e.g., 1 µM).

  • Assay Reaction:

    • In a 384-well plate, combine the test compound with the specific kinase enzyme (tagged with a DNA label) and an immobilized, active-site directed ligand.[15]

    • The reaction mixture is typically buffered and may contain cofactors, but crucially, it is ATP-independent.[8]

    • Include two sets of controls: a negative control (DMSO vehicle only) and a positive control (a known inhibitor for the specific kinase being tested).

  • Incubation & Binding:

    • Allow the mixture to incubate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium. During this time, the test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Affinity Capture & Wash:

    • The immobilized ligand captures any kinase that is not bound to the test compound.

    • Wash the plate to remove unbound kinase and test compound.

  • Quantification:

    • The amount of kinase remaining bound to the immobilized ligand is quantified. In the KINOMEscan™ platform, this is accomplished via quantitative PCR (qPCR) of the DNA tag attached to the kinase.[15]

  • Data Analysis:

    • The signal from the test compound well is compared to the DMSO control.

    • Percent inhibition is calculated using the formula: % Inhibition = (1 - (Test Compound Signal / DMSO Signal)) * 100

    • A lower signal indicates less kinase was captured, meaning the test compound was more effective at binding to the kinase.

Part 3: Data Interpretation and Comparative Analysis

For this guide, we will use hypothetical data generated for Test Compound A at a screening concentration of 1 µM. A common threshold for identifying a "hit" is >90% inhibition.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

Kinase TargetTest Compound A (% Inhibition)Staurosporine (% Inhibition)Lapatinib (% Inhibition)Kinase Family
EGFR 89998 TK
ERBB2 (HER2) 59897 TK
ERBB4 (HER4) 69575TK
ABL1 929915TK
SRC 889945TK
LCK 859838TK
PKCα 12995STK
PKA 9993STK
ROCK1 7942STK
CDK2 15978CMGC
MAPK1 (ERK2) 4856CMGC
PIK3CA 3254Lipid Kinase
(TK: Tyrosine Kinase; STK: Serine/Threonine Kinase; CMGC: CDK, MAPK, GSK3, CLK family)

Interpretation of Results:

  • Staurosporine: As expected, Staurosporine shows potent, broad-spectrum inhibition across most kinases tested, confirming its non-selective profile.[9][16] Its inhibition of both tyrosine and serine/threonine kinases highlights its utility as a positive control but its unsuitability as a therapeutic agent due to likely toxicity.

  • Lapatinib: This compound demonstrates high selectivity for its known targets, EGFR and HER2, with significant inhibition (>95%).[14][17] It shows moderate activity against the closely related HER4 but has minimal impact on other kinase families like the SRC family or serine/threonine kinases, which is consistent with its clinical profile.[12][14]

  • Test Compound A (4-Amino-2-ethoxybenzamide): The hypothetical data reveals an interesting profile. It shows potent inhibition of the tyrosine kinase ABL1 and significant activity against other members of the SRC family (SRC, LCK). This suggests a potential primary target and family selectivity. Importantly, it shows very little activity against the EGFR/HER2 family and the tested serine/threonine kinases. This profile is distinct from both the non-selective Staurosporine and the highly-focused Lapatinib.

G cluster_A Test Compound A cluster_L Lapatinib CompoundA 4-Amino-2- ethoxybenzamide TargetA ABL1 CompoundA:f0->TargetA 92% OffTargetA1 SRC CompoundA:f0->OffTargetA1 88% OffTargetA2 LCK CompoundA:f0->OffTargetA2 85% NoTargetA EGFR/HER2 PKCα/PKA CompoundA:f0->NoTargetA <15% CompoundL Lapatinib TargetL EGFR/HER2 CompoundL:f0->TargetL >95% OffTargetL HER4 CompoundL:f0->OffTargetL 75% NoTargetL ABL1/SRC PKCα/PKA CompoundL:f0->NoTargetL <45%

Figure 2. Comparative selectivity profiles.

Part 4: Next Steps and Self-Validating Protocols

The initial screen is a starting point. The results for Test Compound A warrant follow-up studies to validate and expand upon these findings.

1. Dose-Response Confirmation: The next logical step is to determine the potency (IC50 or Kd) for the primary "hits" (ABL1, SRC, LCK). This involves performing the assay across a range of compound concentrations (e.g., 10-point dose-response curve).

2. Orthogonal Assay Validation: It is critical to confirm the initial binding assay results using a different technology platform. An enzymatic activity assay, which measures the kinase's ability to phosphorylate a substrate, is an ideal choice. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the reaction.[18][19]

Protocol: ADP-Glo™ Kinase Assay

This protocol provides a self-validating system by directly measuring the functional consequence (inhibition of enzymatic activity) of the compound binding observed in the initial screen.

  • Reagent Preparation:

    • Prepare kinase reaction buffer, ATP, and substrate solutions as per the manufacturer's protocol.[20] Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent.[21][22]

  • Kinase Reaction:

    • In a 384-well plate, add the kinase (e.g., ABL1), the test compound at various concentrations, and the appropriate substrate.[18]

    • Initiate the reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Reaction Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[23] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP. The new ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal.[21] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Analysis:

    • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value. A successful result would show a potent IC50 for ABL1, confirming the binding data.

Conclusion

This guide outlines a systematic approach to characterizing the selectivity of a novel compound, 4-Amino-2-ethoxybenzamide. Through a broad initial binding screen and subsequent validation with a functional enzymatic assay, researchers can build a reliable and comprehensive understanding of their compound's activity. The comparative analysis against well-defined benchmarks like Staurosporine and Lapatinib provides essential context, enabling informed decisions for the continued development of new, effective, and safe kinase inhibitors.

References

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.
  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Available at: [Link]

  • Kinase Target Engagement Assay Panel Screening Service. Creative Biolabs. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • The use of novel selectivity metrics in kinase research. ResearchGate. Available at: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • Recent Trends in Kinase Drug Discovery. YouTube. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Lapatinib. PubChem - NIH. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. AACR Journals. Available at: [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • TYKERB (lapatinib) tablets. accessdata.fda.gov. Available at: [Link]

  • Lapatinib. Wikipedia. Available at: [Link]

  • staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

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Validation

Head-to-head comparison of "4-Amino-2-ethoxybenzamide" and its analogs' potency

This guide provides a high-level technical comparison of the 4-Amino-2-ethoxybenzamide scaffold (represented by its primary active derivative, Mosapride ) against its 2-methoxy analogs (represented by Metoclopramide and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a high-level technical comparison of the 4-Amino-2-ethoxybenzamide scaffold (represented by its primary active derivative, Mosapride ) against its 2-methoxy analogs (represented by Metoclopramide and Cisapride ).

Executive Summary

4-Amino-2-ethoxybenzamide serves as the core pharmacophore for a class of selective gastroprokinetic agents, most notably Mosapride .[1] The structural substitution of the 2-methoxy group (found in older generation agents like Metoclopramide) with a 2-ethoxy group is a critical determinant in eliminating Dopamine D2 receptor affinity while retaining or enhancing 5-HT4 receptor agonism .

This guide analyzes the potency shift driven by this structural change, demonstrating how the ethoxy-benzamide scaffold offers a superior safety profile (reduced extrapyramidal symptoms) compared to methoxy-benzamide analogs.

Chemical & Pharmacological Context

To understand the potency differences, we must define the two primary scaffolds used in benzamide drug development. Note that the 5-chloro substitution is essential for biological activity in both classes; "4-Amino-2-ethoxybenzamide" refers to the parent scaffold of the active 5-chloro derivatives.

  • Scaffold A (The Target): 4-Amino-5-chloro-2-ethoxybenzamide [1][2]

    • Representative Drug: Mosapride.[1][2][3][4][5][6][7][8]

    • Primary Mechanism: Selective 5-HT4 Agonist.[2][4][8][9][10][11]

    • Key Feature: The bulky ethoxy group sterically hinders binding to the Dopamine D2 receptor.

  • Scaffold B (The Analog): 4-Amino-5-chloro-2-methoxybenzamide [9]

    • Representative Drugs: Metoclopramide, Cisapride.[5][7]

    • Primary Mechanism: Mixed 5-HT4 Agonist / D2 Antagonist (Metoclopramide) or Non-selective 5-HT4 Agonist (Cisapride).

    • Key Feature: The smaller methoxy group allows deep pocket binding in D2 receptors, leading to off-target effects.

Head-to-Head Potency Analysis

The following data synthesizes binding affinity (


) and functional potency (

) from comparative radioligand binding studies and isolated tissue assays (Guinea Pig Ileum).
Table 1: Receptor Affinity and Functional Potency Profile
Compound ClassRepresentative Agent5-HT4 Affinity (

)
D2 Affinity (

)
Functional Potency (

- Ileum)
Selectivity Ratio (5-HT4 vs D2)
2-Ethoxy Mosapride 84 nM > 1,000 nM (Inactive) 73 nM > 100x (Selective)
2-MethoxyMetoclopramide> 1,000 nM~20 nMVariable (Weak)< 0.1x (D2 Preferring)
2-MethoxyCisapride~20 nM> 1,000 nM~20 nMSelective*

*Note: While Cisapride is selective for 5-HT4 over D2, it possesses high affinity for hERG K+ channels (cardiotoxicity), a liability largely absent in the 2-ethoxy scaffold (Mosapride).

Structural Insight (SAR)

The 2-ethoxy substitution acts as a "selectivity filter."

  • 5-HT4 Potency: The 2-ethoxy group maintains favorable van der Waals interactions within the 5-HT4 receptor binding pocket, preserving the nanomolar potency seen in Cisapride.

  • D2 Silencing: The increased steric bulk of the ethoxy group (compared to methoxy) prevents the molecule from accommodating the specific conformation required for high-affinity binding to the Dopamine D2 receptor. This is the causal mechanism for the lack of extrapyramidal side effects in the 2-ethoxy class.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the selective activation pathway of the 2-ethoxybenzamide scaffold versus the off-target D2 blockade of the 2-methoxy analogs.

G cluster_0 Ligands cluster_1 Receptors cluster_2 Intracellular Effectors Mosapride 4-Amino-2-ethoxy (Mosapride) HT4 5-HT4 Receptor (G_s coupled) Mosapride->HT4 High Affinity (Agonist) D2 Dopamine D2 Receptor (G_i coupled) Mosapride->D2 No Affinity (Steric Hindrance) Metoclopramide 4-Amino-2-methoxy (Metoclopramide) Metoclopramide->HT4 Low Affinity Metoclopramide->D2 High Affinity (Antagonist) AC Adenylyl Cyclase HT4->AC Stimulates SideEffect Extrapyramidal Symptoms (EPS) D2->SideEffect Blockade Causes cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Response Gastrointestinal Motility PKA->Response

Caption: Comparative signaling pathways. The 2-ethoxy scaffold (Blue) selectively activates the prokinetic 5-HT4 pathway while sterically avoiding the D2 receptor liability (Red) associated with the 2-methoxy scaffold.

Experimental Protocols for Potency Verification

To validate the potency claims above, the following self-validating protocols are recommended. These protocols distinguish between simple binding affinity and functional efficacy.

Protocol A: 5-HT4 Receptor Radioligand Binding Assay

Objective: Determine


 values to quantify affinity.
Self-Validation:  Use [3H]-GR113808  (a highly selective 5-HT4 antagonist) as the radioligand. Non-specific binding must be defined by 10 µM unlabeled serotonin (5-HT).
  • Tissue Preparation: Homogenize Guinea Pig striatum (rich in 5-HT4) or stable cell lines (HEK-293 expressing h5-HT4).

  • Incubation:

    • Mix 50 µL membrane suspension + 50 µL [3H]-GR113808 (0.2 nM final) + 50 µL Test Compound (Mosapride/Metoclopramide,

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Organ Bath Assay (Guinea Pig Ileum)

Objective: Determine


 to quantify functional potency (efficacy).
Self-Validation:  The assay must demonstrate reversibility. The response to the test compound should be blocked by a specific 5-HT4 antagonist (e.g., GR113808) to confirm mechanism.
  • Setup: Mount ileum segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2.

  • Stimulation: Apply electrical field stimulation (EFS) (0.1 Hz, 1 ms) to induce sub-maximal cholinergic contractions.

  • Dosing: Add cumulative concentrations of the test compound (e.g., Mosapride).

  • Measurement: Record the enhancement of the electrically induced twitch contraction (measured in grams of tension).

  • Control: Verify that the effect is insensitive to atropine (to rule out direct muscarinic agonism) but sensitive to TTX (confirming neuronal origin).

References

  • Mine, Y., et al. (1997). Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro. Journal of Pharmacology and Experimental Therapeutics. Link

  • Yoshida, N., et al. (1993). Pharmacological profile of mosapride citrate, a novel gastroprokinetic agent. Japanese Journal of Pharmacology. Link

  • Tonini, M., et al. (1999). 5-HT4 receptors in the gastrointestinal tract: a critical update. Neurogastroenterology & Motility.[5][11][12] Link

  • Kato, S., et al. (1995). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5-HT4 Receptors. Japanese Journal of Pharmacology. Link

  • Odaka, T., et al. (2006). Serotonin 5-HT4 receptor agonists for the treatment of functional dyspepsia. Journal of Gastroenterology and Hepatology. Link

Sources

Comparative

A Technical Guide to the Comparative Cytotoxicity of 4-Amino-2-ethoxybenzamide in Normal vs. Cancer Cells

This guide provides a comprehensive framework for evaluating the selective cytotoxicity of 4-Amino-2-ethoxybenzamide, a novel benzamide derivative, on cancerous versus non-cancerous cell lines. As the quest for targeted...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selective cytotoxicity of 4-Amino-2-ethoxybenzamide, a novel benzamide derivative, on cancerous versus non-cancerous cell lines. As the quest for targeted cancer therapeutics intensifies, the paramount objective is to develop agents that exhibit potent anti-tumor activity while minimizing off-target effects on healthy tissues[1][2]. This document outlines the core principles, experimental methodologies, and data interpretation necessary to ascertain the therapeutic potential of this compound.

Introduction: The Rationale for Selective Cytotoxicity

The hallmark of an effective chemotherapeutic agent is its ability to preferentially target and eliminate cancer cells[3]. Many conventional cancer drugs target rapidly dividing cells; however, this can lead to significant side effects due to the impact on healthy, proliferating cells in tissues such as bone marrow and the gastrointestinal tract[1][2]. Benzamide derivatives have emerged as a promising class of compounds with diverse biological activities, including potential anti-cancer properties[4][5]. Some have been shown to induce apoptosis and exhibit selective cytotoxicity[6][7]. This guide focuses on establishing a robust in-vitro experimental plan to assess whether 4-Amino-2-ethoxybenzamide demonstrates this crucial selective toxicity.

A key metric in this evaluation is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%[1][8]. A therapeutically promising compound will exhibit a significantly lower IC50 value in cancer cell lines compared to normal cell lines, indicating a wider therapeutic window[9].

Experimental Design: A Multi-faceted Approach to Assessing Cytotoxicity

To comprehensively evaluate the cytotoxic profile of 4-Amino-2-ethoxybenzamide, a multi-assay approach is recommended. This ensures that the observed effects are not an artifact of a single detection method and provides deeper insights into the mechanism of cell death.

Cell Line Selection

The choice of cell lines is critical for a meaningful comparative analysis. It is advisable to use cell lines from the same tissue of origin to minimize confounding variables[9]. For this investigation, we propose the following pairing:

  • Cancer Cell Line: MCF-7 (human breast adenocarcinoma) - A well-characterized and widely used model for breast cancer research.

  • Normal Cell Line: MCF-10A (human breast epithelial cells) - A non-tumorigenic epithelial cell line derived from normal breast tissue, providing a relevant physiological counterpart to MCF-7.

Experimental Workflow

The overall workflow for this comparative cytotoxicity study is depicted below.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis A Seed MCF-7 and MCF-10A cells in 96-well plates B Incubate for 24 hours (allow cells to adhere) A->B C Treat cells with varying concentrations of 4-Amino-2-ethoxybenzamide B->C D Incubate for 24, 48, and 72 hours C->D E MTT Assay (Metabolic Activity) D->E F LDH Release Assay (Membrane Integrity) D->F G Caspase-3/7 Activity Assay (Apoptosis) D->G H Measure Absorbance/ Luminescence E->H F->H G->H I Calculate % Cell Viability/ Cytotoxicity H->I J Determine IC50 Values I->J K Statistical Analysis (e.g., ANOVA) J->K

Caption: Experimental workflow for comparative cytotoxicity analysis.

Methodologies and Protocols

The following section details the step-by-step protocols for the proposed cytotoxicity assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[10]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[11].

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of 4-Amino-2-ethoxybenzamide and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[11][12].

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[13].

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes[8].

Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate[14].

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant[14].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well[14].

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death)[15][16]. Caspase-3 and -7 are key executioner caspases. This assay uses a substrate that, when cleaved by active caspase-3/7, produces a luminescent or colorimetric signal[15][17].

Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells according to the manufacturer's instructions. This reagent lyses the cells and contains the caspase substrate[17].

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.

Data Presentation and Interpretation

The quantitative data from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison.

Hypothetical Data Table
CompoundCell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
4-Amino-2-ethoxybenzamide MCF-7 (Cancer) MTT50.225.812.5
LDH55.628.114.9
MCF-10A (Normal) MTT>200150.798.3
LDH>200165.2110.4
Doxorubicin (Control) MCF-7 (Cancer) MTT0.80.30.1
MCF-10A (Normal) MTT5.22.10.9

This is hypothetical data for illustrative purposes.

Interpretation of Hypothetical Data:

The hypothetical data suggests that 4-Amino-2-ethoxybenzamide exhibits selective cytotoxicity against the MCF-7 cancer cell line compared to the normal MCF-10A cell line. This is evidenced by the significantly lower IC50 values in the cancer cells at all time points. The time-dependent decrease in IC50 values indicates that the cytotoxic effect is enhanced with longer exposure. The positive control, Doxorubicin, also shows cytotoxicity but with a smaller therapeutic window between the cancer and normal cells compared to our hypothetical results for 4-Amino-2-ethoxybenzamide.

Potential Mechanism of Action: A Look into Signaling Pathways

While the precise mechanism of 4-Amino-2-ethoxybenzamide is yet to be elucidated, many benzamide derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis. A plausible hypothesis is the induction of apoptosis through the intrinsic pathway, potentially involving the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

G compound 4-Amino-2-ethoxybenzamide pi3k PI3K compound->pi3k Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor bad Bad akt->bad bcl2 Bcl-2 bad->bcl2 cyto_c Cytochrome c (release from mitochondria) bcl2->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized mechanism of action via PI3K/AKT pathway.

This proposed pathway suggests that 4-Amino-2-ethoxybenzamide may inhibit the PI3K/AKT signaling cascade, leading to the activation of pro-apoptotic proteins and ultimately triggering the caspase cascade, culminating in apoptosis. Further studies, such as western blotting for key pathway proteins, would be required to validate this hypothesis.

Conclusion

This guide provides a robust framework for the systematic evaluation of the comparative cytotoxicity of 4-Amino-2-ethoxybenzamide. By employing a multi-assay approach and carefully selected cell lines, researchers can generate the necessary data to determine the selective anti-cancer potential of this compound. The methodologies outlined herein are designed to ensure scientific rigor and provide a clear path for data interpretation, ultimately contributing to the development of safer and more effective cancer therapies.

References

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • University of Wisconsin-La Crosse. Laboratory 4 Assay for L-Lactate Dehydrogenase. [Link]

  • National Center for Biotechnology Information. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • Bioo Scientific. MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • ResearchGate. Why should we choose normal cell types versus cancer cells in toxicity investigations?. [Link]

  • PubMed. Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Pharmakeftiki. Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. [Link]

  • News-Medical.Net. Overview of Cell Viability and Cytotoxicity. [Link]

  • BMG LABTECH. Cytotoxicity Assays – what your cells don't like. [Link]

  • The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. [Link]

Sources

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